molecular formula C32H57N5O9 B15558997 Globomycin CAS No. 64441-34-5

Globomycin

Numéro de catalogue: B15558997
Numéro CAS: 64441-34-5
Poids moléculaire: 655.8 g/mol
Clé InChI: VFGBXFZXJAWPOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Globomycin is a cyclodepsipeptide.
This compound has been reported in Streptomyces halstedii with data available.
SF-1902 A2,SF-1902 A3,SF-1902 A4a,SF-1902 A4b & SF-1902 A5 are minor components of this compound;  RN given refers to (L)-isome

Propriétés

IUPAC Name

12-butan-2-yl-19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H57N5O9/c1-9-11-12-13-14-24-20(6)32(45)37(8)23(15-18(3)4)29(42)35-26(19(5)10-2)31(44)34-22(17-38)28(41)36-27(21(7)39)30(43)33-16-25(40)46-24/h18-24,26-27,38-39H,9-17H2,1-8H3,(H,33,43)(H,34,44)(H,35,42)(H,36,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGBXFZXJAWPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H57N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983012
Record name 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67076-74-8, 64441-34-5
Record name Globomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067076748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Globomycin: A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibiotic globomycin (B1604857), from its initial discovery to its molecular mechanism of action and the experimental protocols used to investigate it. This document is intended to serve as a valuable resource for researchers in microbiology, natural product chemistry, and antibiotic drug development.

Discovery and Origin

This compound is a cyclic lipodepsipeptide antibiotic first reported in 1978. It was isolated from the culture broths of several species of actinomycetes, a group of bacteria renowned for their prolific production of bioactive secondary metabolites.[1]

Producing Microorganisms:

The following actinomycete strains have been identified as producers of this compound:

  • Streptomyces halstedii No. 13912[1][2]

  • Streptoverticillium cinnamoneum No. 15037[1]

  • Streptomyces neohygroscopicus subsp. globomyceticus No. 15631[1]

  • Streptomyces hagronensis No. 17834[1]

The name "this compound" is derived from its characteristic biological activity: the induction of spherical "global-shape" spheroplasts in Escherichia coli.[1] This morphological change was an early indicator of its unique mechanism of action targeting the bacterial cell envelope.[2]

Physicochemical Properties and Structure

This compound is a neutral, colorless, needle-like crystalline substance with a melting point of 115°C.[2][3] It is soluble in methanol, ethyl acetate (B1210297), and chloroform, but only sparingly soluble in water.[2][3]

The molecular formula of this compound is C₃₂H₅₇N₅O₉.[2][3] Its structure, elucidated through mass spectrometry, nuclear magnetic resonance (NMR), and chemical degradation, revealed a cyclic peptide core linked to a lipid tail.[4] The peptide portion is composed of five amino acids: L-serine, glycine, N-methylleucine, and the non-proteinogenic amino acids L-allo-threonine and L-allo-isoleucine.[4] The cyclic structure is closed by an ester linkage between the hydroxyl group of the N-terminal fatty acid (3-hydroxy-2-methylnonaic acid) and the C-terminal carboxyl group of N-methylleucine.[4][5]

Antimicrobial Activity and Spectrum

This compound exhibits potent and specific activity against Gram-negative bacteria.[2][3] Its mechanism of action, detailed in the following section, is particularly effective against this class of bacteria due to the essential role of its molecular target in the biogenesis of their outer membrane. In contrast, it shows weak or no activity against Gram-positive bacteria and fungi.[6]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
Bacterial SpeciesStrainMIC (µg/mL)Reference(s)
Escherichia coli-12.5[6]
Klebsiella pneumoniae--[6]
Pseudomonas aeruginosa-16[7]
Acinetobacter baumanniiAB507516[7]
Acinetobacter baumanniiAB1797812.5[7]
Staphylococcus aureus->100[6]
Mycobacterium tuberculosis-≥40 (mycobactericidal)[8]

Mechanism of Action: Inhibition of Lipoprotein Signal Peptidase II (LspA)

The primary molecular target of this compound is the bacterial type II signal peptidase, also known as lipoprotein signal peptidase (LspA).[6][8] LspA is a crucial enzyme in the lipoprotein processing pathway, which is essential for the integrity and function of the bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria.[6][9]

Lipoproteins are synthesized in the cytoplasm as prolipoproteins, which contain an N-terminal signal peptide. This signal peptide directs the prolipoprotein to the inner membrane. Following the modification of a conserved cysteine residue with a diacylglycerol moiety by lipoprotein diacylglyceryl transferase (Lgt), LspA cleaves the signal peptide. The mature lipoprotein is then further acylated and transported to its final destination in the inner or outer membrane.[9]

This compound acts as a competitive inhibitor of LspA.[8] It mimics the signal peptide of prolipoproteins and binds to the active site of LspA, thereby preventing the cleavage of the genuine substrate.[8][9] This inhibition leads to the accumulation of unprocessed prolipoproteins in the cytoplasmic membrane, which disrupts the cell envelope biogenesis and ultimately leads to cell death.[6] The characteristic formation of spheroplasts is a direct consequence of the compromised cell wall integrity.[2][6]

Globomycin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Outer Membrane Prolipoprotein Prolipoprotein Lgt Lgt Prolipoprotein->Lgt 1. Diacylglyceryl Modification LspA LspA Lgt->LspA 2. Prolipoprotein Transport Processed_Lipoprotein Processed_Lipoprotein LspA->Processed_Lipoprotein 3. Signal Peptide Cleavage Mature_Lipoprotein Mature_Lipoprotein Processed_Lipoprotein->Mature_Lipoprotein 4. Acylation and Transport This compound This compound This compound->LspA Inhibition Globomycin_Biosynthesis_Workflow PKS_Modules Polyketide Synthase (PKS) Modules Linear_Lipopeptide Linear Lipopeptide PKS_Modules->Linear_Lipopeptide Lipid Tail Synthesis NRPS_Modules Non-Ribosomal Peptide Synthetase (NRPS) Modules NRPS_Modules->Linear_Lipopeptide Peptide Assembly Fatty_Acid_Precursor Fatty Acid Precursor Fatty_Acid_Precursor->PKS_Modules Amino_Acid_Precursors Amino Acid Precursors Amino_Acid_Precursors->NRPS_Modules TE_Domain Thioesterase (TE) Domain Linear_Lipopeptide->TE_Domain This compound This compound TE_Domain->this compound Cyclization Globomycin_Isolation_Workflow Fermentation 1. Streptomyces Fermentation Harvesting 2. Centrifugation/ Filtration Fermentation->Harvesting Separate mycelium from broth Extraction 3. Ethyl Acetate Extraction Harvesting->Extraction Culture filtrate Concentration 4. Rotary Evaporation Extraction->Concentration Ethyl acetate extract Chromatography 5. Silica Gel Chromatography Concentration->Chromatography Crude extract Crystallization 6. Crystallization from Acetonitrile Chromatography->Crystallization Pure fractions Final_Product 7. Pure this compound Crystals Crystallization->Final_Product

References

Globomycin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globomycin (B1604857) is a cyclic depsipeptide antibiotic with potent and specific activity against Gram-negative bacteria.[1] It functions by inhibiting lipoprotein signal peptidase II (LspA), a crucial enzyme in the bacterial lipoprotein maturation pathway, ultimately leading to defects in the cell envelope and bacterial cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Physicochemical Properties

This compound, produced by several species of Streptomyces, is a unique cyclic molecule containing a mixture of proteinogenic and non-proteinogenic amino acids, as well as a fatty acid component.[2] Its structure has been elucidated through a combination of spectroscopic techniques and total synthesis.[3]

Table 1: Chemical Identifiers and Formula of this compound

IdentifierValue
IUPAC Name (3S,6S,9S,12R,15S,18R,19R)-12-((R)-sec-butyl)-15-(hydroxymethyl)-6-isobutyl-9-((R)-1-hydroxyethyl)-3-(((R)-3-hydroxy-2-methylnonanoyl)oxy)-1,4,7,10,13-pentaazacyclononadecane-2,5,8,11,14-pentaone
Molecular Formula C₃₂H₅₇N₅O₉[1]
CAS Number 67076-74-8[4]
SMILES CCCCCCC--INVALID-LINK----INVALID-LINK--C(=O)N(C)--INVALID-LINK--C(=O)N--INVALID-LINK--CC">C@@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--O">C@@HC(=O)NCC(=O)O[C@H]1C(C)C--INVALID-LINK--CC(C)C
InChI InChI=1S/C32H57N5O9/c1-9-11-12-13-14-24(39)20(6)32(45)37(8)23(15-18(3)4)29(42)35-26(19(5)10-2)31(44)34-22(17-38)28(41)36-27(21(7)39)30(43)33-16-25(40)46-24/h18-24,26-27,38-39H,9-17H2,1-8H3,(H,33,43)(H,34,44)(H,35,42)(H,36,41)/t20-,21+,22-,23-,24+,26-,27-/m0/s1

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 655.82 g/mol [4]
Appearance Colorless needles[1]
Melting Point 115 °C[1]
Solubility Soluble in methanol, ethyl acetate, and chloroform. Sparingly soluble in water.[1]
Purity ≥98% (by HPLC)

Mechanism of Action: Inhibition of Lipoprotein Signal Peptidase II (LspA)

This compound exerts its antibacterial effect by specifically targeting and inhibiting lipoprotein signal peptidase II (LspA), an essential enzyme in the lipoprotein maturation pathway of Gram-negative bacteria.[5] This pathway is responsible for the processing and localization of lipoproteins, which are critical components of the bacterial cell envelope.

The lipoprotein maturation process can be summarized in the following steps:

  • Pre-prolipoprotein Synthesis: Lipoproteins are initially synthesized as pre-prolipoproteins, containing an N-terminal signal peptide.

  • Diacylglyceryl Transfer: The enzyme lipoprotein diacylglyceryl transferase (Lgt) transfers a diacylglyceryl group from a phospholipid to a conserved cysteine residue within the "lipobox" of the signal peptide.

  • Signal Peptide Cleavage: LspA then cleaves the signal peptide, leaving the diacylglyceryl-modified cysteine at the N-terminus of the mature lipoprotein.

  • N-Acylation: In many Gram-negative bacteria, a third enzyme, lipoprotein N-acyltransferase (Lnt), adds a third fatty acid chain to the N-terminal cysteine.

  • Trafficking: The mature lipoprotein is then transported to its final destination, typically the outer membrane, by the Lol (localization of lipoproteins) system.

This compound acts as a non-competitive inhibitor of LspA.[6] It binds to the enzyme, sterically blocking the active site and preventing the cleavage of the signal peptide from the prolipoprotein.[7] This inhibition leads to the accumulation of unprocessed prolipoproteins in the inner membrane, disrupting the integrity of the cell envelope and ultimately causing cell death.[5]

Globomycin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Pre-prolipoprotein Pre-prolipoprotein Lgt Lgt Pre-prolipoprotein->Lgt 1. Synthesis Prolipoprotein Prolipoprotein Lgt->Prolipoprotein 2. Diacylglyceryl   Transfer LspA LspA Prolipoprotein->LspA 3. Cleavage Site Mature Lipoprotein (diacylated) Mature Lipoprotein (diacylated) LspA->Mature Lipoprotein (diacylated) 4. Signal Peptide   Cleavage This compound This compound This compound->LspA Inhibits Lnt Lnt Mature Lipoprotein (diacylated)->Lnt 5. N-Acylation Mature Lipoprotein (triacylated) Mature Lipoprotein (triacylated) Lnt->Mature Lipoprotein (triacylated) Lol System Lol System Mature Lipoprotein (triacylated)->Lol System 6. Trafficking Functional Lipoprotein Functional Lipoprotein Lol System->Functional Lipoprotein

Caption: Bacterial Lipoprotein Maturation Pathway and Inhibition by this compound.

Experimental Protocols

Purification of this compound from Streptomyces Culture

This protocol describes the general procedure for the isolation and purification of this compound from a Streptomyces culture filtrate.[1]

Materials:

Procedure:

  • Extraction:

    • Centrifuge the Streptomyces culture broth to separate the mycelia from the supernatant.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography:

    • Prepare a silica gel column equilibrated with a suitable non-polar solvent (e.g., hexane (B92381) or chloroform).

    • Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

    • Collect fractions and monitor the presence of this compound using an appropriate method, such as thin-layer chromatography (TLC) with a suitable stain or bioassay against a susceptible bacterial strain.

  • Crystallization:

    • Pool the fractions containing pure this compound and concentrate them to dryness.

    • Dissolve the residue in a minimal amount of hot acetonitrile and allow it to cool slowly to induce crystallization.

    • Collect the colorless needles of this compound by filtration and dry them under vacuum.

Globomycin_Purification_Workflow Streptomyces_Culture Streptomyces Culture Broth Centrifugation Centrifugation Streptomyces_Culture->Centrifugation Filtrate Culture Filtrate Centrifugation->Filtrate Extraction Ethyl Acetate Extraction Filtrate->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Chromatography Silica Gel Column Chromatography Crude_Extract->Chromatography Fractions Fractions containing this compound Chromatography->Fractions Crystallization Crystallization from Acetonitrile Fractions->Crystallization Pure_this compound Pure this compound Crystals Crystallization->Pure_this compound

Caption: General Workflow for the Purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against Gram-negative bacteria, such as Escherichia coli.[8][9]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture (e.g., E. coli ATCC 25922) grown to logarithmic phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound to be tested (in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro LspA Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of LspA by this compound.[3]

Materials:

  • Purified LspA enzyme

  • FRET-based LspA substrate (a peptide with a fluorophore and a quencher on opposite ends)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% DDM)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • In a 384-well plate, add the assay buffer.

    • Add varying concentrations of this compound to the wells.

    • Add a fixed concentration of the FRET substrate to all wells.

  • Enzyme Reaction:

    • Initiate the reaction by adding a fixed concentration of purified LspA to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore used in the FRET substrate.

    • Cleavage of the FRET substrate by LspA will separate the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to a control with no inhibitor.

    • Plot the percent inhibition against the this compound concentration and fit the data to a suitable equation to determine the IC₅₀ value.

LspA_Inhibition_Assay_Workflow Prepare_Reagents Prepare Assay Buffer, this compound Dilutions, FRET Substrate, and LspA Enzyme Plate_Setup Dispense Reagents into 384-well Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add LspA to Initiate Reaction Plate_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Measure_Fluorescence Measure Fluorescence Intensity Incubation->Measure_Fluorescence Data_Analysis Calculate Percent Inhibition and IC50 Measure_Fluorescence->Data_Analysis Result IC50 Value of this compound Data_Analysis->Result

Caption: Workflow for the In Vitro LspA Inhibition FRET Assay.

Analysis of Lipoprotein Processing Inhibition

This protocol uses SDS-PAGE and Western blotting to visualize the accumulation of unprocessed prolipoproteins in bacterial cells treated with this compound.[6]

Materials:

  • Bacterial culture (e.g., E. coli)

  • This compound

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM EDTA, 1% SDS, protease inhibitors)

  • SDS-PAGE gels and running buffer

  • Western blotting apparatus and transfer buffer

  • Primary antibody specific to a target lipoprotein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Grow a bacterial culture to mid-log phase and treat with a sub-inhibitory concentration of this compound for a specified time.

    • Harvest the cells by centrifugation and lyse them using the lysis buffer.

    • Determine the total protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of total protein from treated and untreated cell lysates on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target lipoprotein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Compare the protein bands from the this compound-treated and untreated samples. An accumulation of a higher molecular weight band corresponding to the unprocessed prolipoprotein should be observed in the treated sample.

References

The Biological Activity of Globomycin Against Gram-negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globomycin (B1604857), a cyclic lipodepsipeptide antibiotic originally isolated from Streptomyces species, has garnered significant interest as a potential therapeutic agent against Gram-negative bacteria.[1][2] Its unique mechanism of action, targeting a critical and highly conserved bacterial pathway, offers a promising avenue for the development of novel antibiotics in an era of mounting antimicrobial resistance. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its study.

Mechanism of Action: Inhibition of Lipoprotein Signal Peptidase II (LspA)

This compound exerts its antibacterial effect by specifically targeting and inhibiting lipoprotein signal peptidase II (LspA), an essential enzyme in the bacterial lipoprotein processing pathway.[1][2] This pathway is crucial for the maturation and localization of lipoproteins, which are vital components of the Gram-negative bacterial cell envelope, playing roles in nutrient uptake, signal transduction, and maintenance of outer membrane integrity.

The inhibition of LspA by this compound is a competitive process that sterically blocks the enzyme's active site.[1][2] This blockage prevents the cleavage of the signal peptide from prolipoproteins, leading to an accumulation of unprocessed lipoproteins in the inner membrane. This disruption of the lipoprotein maturation cascade ultimately compromises the bacterial cell envelope, causing morphological changes such as the formation of spheroplasts and leading to cell death.[1]

Quantitative Data on Biological Activity

The in vitro activity of this compound and its analogs has been evaluated against a range of clinically relevant Gram-negative pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency.

In Vitro Activity
CompoundBacteriumStrain(s)MIC (µg/mL)Reference(s)
This compound Escherichia coliTop 1020[3]
Escherichia coliCFT073>32[4]
Escherichia coliMG1655 ΔtolC0.25[4]
Enterobacter cloacaeATCC 13047>32[4]
Klebsiella pneumoniaeATCC 700603>32[4]
Acinetobacter baumanniiATCC 17978>32[4]
G0790 (analog) Escherichia coliCFT0734[4]
Escherichia coliMG1655 ΔtolC0.008[4]
Enterobacter cloacaeATCC 130474[4]
Klebsiella pneumoniaeATCC 7006038[4]
Acinetobacter baumanniiATCC 1797816[4]
G5132 (analog) Escherichia coliATCC 25922>10[5][6]
Enterobacter cloacaeATCC 13047>10[5][6]
Klebsiella pneumoniaeATCC 13048>10[5][6]
Acinetobacter baumanniiATCC 17978>8-fold reduction vs. This compound[5][6]
Acinetobacter baumanniiATCC 19606>8-fold reduction vs. This compound[5][6]

Note: The activity of this compound against wild-type Gram-negative strains can be weak due to poor penetration of the outer membrane. The analog G0790 shows improved activity, partly attributed to reduced efflux.[4]

In Vivo Efficacy

While specific in vivo efficacy data for this compound is limited in the reviewed literature, studies on its analogs demonstrate the potential of targeting LspA in animal infection models.

CompoundAnimal ModelPathogenDosing RegimenKey FindingsReference(s)
G0790 (analog) Murine Thigh InfectionE. coli CFT073Not specifiedPotent in vivo activity[7][8]
51 (analog) Murine PharmacokineticsNot applicableNot specifiedGood in vivo pharmacokinetic profile[7]
61 (analog) Murine PharmacokineticsNot applicableNot specifiedGood in vivo pharmacokinetic profile[7]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on an appropriate agar (B569324) medium.

  • Inoculum Preparation: Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration significantly higher than the expected MIC range.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Efficacy Testing: Murine Infection Models

1. Murine Thigh Infection Model:

This model is used to evaluate the efficacy of an antimicrobial agent in a localized soft tissue infection.

  • Animal Preparation: Use female ICR (CD-1) or similar mice. Render the mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection).[9][10][11]

  • Infection: Inoculate the thigh muscle of anesthetized mice with a standardized suspension of the test bacterium (e.g., 0.1 mL of 10⁶-10⁷ CFU/mL).[9][11]

  • Treatment: Initiate treatment with this compound or a vehicle control at a specified time post-infection (e.g., 2 hours). Administer the compound via a clinically relevant route (e.g., subcutaneous or intravenous) at various doses and frequencies.[9]

  • Outcome Measurement: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice, aseptically remove the thighs, and homogenize the tissue. Determine the bacterial load by plating serial dilutions of the homogenate and counting colony-forming units (CFU). Efficacy is measured as the reduction in log₁₀ CFU/thigh compared to the control group.[9][11]

2. Murine Sepsis/Peritonitis Model:

This model assesses the efficacy of an antimicrobial agent in a systemic infection.

  • Animal Preparation: Use female BALB/c or similar mice.

  • Infection: Induce peritonitis by intraperitoneal injection of a standardized bacterial suspension (e.g., 10⁷ CFU in 0.2 mL). To enhance virulence, the bacterial inoculum can be mixed with a sterile mucin solution (e.g., 3-5%).

  • Treatment: Administer this compound or a vehicle control at a specified time post-infection (e.g., 1-2 hours) via an appropriate route (e.g., intraperitoneal or intravenous).

  • Outcome Measurement: Monitor the survival of the mice over a set period (e.g., 7-10 days). Efficacy is determined by the percentage of survival in the treatment group compared to the control group. Bacterial load in the peritoneal fluid and blood can also be assessed at earlier time points.

Visualizations

lipoprotein_pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Preprolipoprotein Preprolipoprotein Prolipoprotein Prolipoprotein Preprolipoprotein->Prolipoprotein Lgt (Diacylglyceryl Transferase) LspA LspA Prolipoprotein->LspA Substrate Lgt Lgt Apolipoprotein Apolipoprotein LspA->Apolipoprotein Cleavage of Signal Peptide Mature Lipoprotein (IM) Mature Lipoprotein (IM) Apolipoprotein->Mature Lipoprotein (IM) Lnt (N-acyltransferase) Lnt Lnt LolCDE LolCDE Mature Lipoprotein (IM)->LolCDE Transport LolA LolA LolCDE->LolA LolB LolB LolA->LolB Mature Lipoprotein (OM) Mature Lipoprotein (OM) LolB->Mature Lipoprotein (OM) Insertion This compound This compound This compound->LspA Inhibition

Caption: Lipoprotein Processing and LspA Inhibition by this compound.

mic_workflow Start Start Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum (0.5 McFarland)->Inoculate Microtiter Plate Prepare Serial Dilutions of this compound in Broth Prepare Serial Dilutions of this compound in Broth Prepare Serial Dilutions of this compound in Broth->Inoculate Microtiter Plate Incubate at 37°C for 16-20h Incubate at 37°C for 16-20h Inoculate Microtiter Plate->Incubate at 37°C for 16-20h Read Results Read Results Incubate at 37°C for 16-20h->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Experimental Workflow for In Vitro MIC Determination.

invivo_workflow Start Start Animal Acclimatization & Neutropenia Induction Animal Acclimatization & Neutropenia Induction Start->Animal Acclimatization & Neutropenia Induction Bacterial Infection (Thigh or Peritoneum) Bacterial Infection (Thigh or Peritoneum) Animal Acclimatization & Neutropenia Induction->Bacterial Infection (Thigh or Peritoneum) Administer this compound/Vehicle Administer this compound/Vehicle Bacterial Infection (Thigh or Peritoneum)->Administer this compound/Vehicle Monitor Animal Health/Survival Monitor Animal Health/Survival Administer this compound/Vehicle->Monitor Animal Health/Survival Endpoint Endpoint Monitor Animal Health/Survival->Endpoint Tissue Harvest & CFU Enumeration Tissue Harvest & CFU Enumeration Endpoint->Tissue Harvest & CFU Enumeration Thigh Model Survival Analysis Survival Analysis Endpoint->Survival Analysis Sepsis Model

Caption: Experimental Workflow for In Vivo Efficacy Testing.

Conclusion

This compound presents a compelling starting point for the development of new antibiotics against Gram-negative pathogens due to its specific inhibition of the essential LspA enzyme. While its inherent activity against wild-type strains can be limited by outer membrane permeability, the development of analogs has demonstrated that this hurdle can be overcome, leading to potent in vitro and in vivo efficacy. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the potential of this compound and its derivatives as a novel class of antibacterial agents. Further research focusing on the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of this compound itself is warranted to fully elucidate its therapeutic potential.

References

Globomycin: A Specific Inhibitor of Signal Peptidase II (LspA) - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globomycin (B1604857) is a cyclic peptide antibiotic that has garnered significant interest as a specific inhibitor of bacterial type II signal peptidase (LspA).[1] This enzyme plays a crucial role in the maturation of lipoproteins, which are essential for a variety of functions in bacteria, including cell wall synthesis, nutrient uptake, and virulence.[2] By targeting LspA, this compound disrupts the lipoprotein processing pathway, leading to the accumulation of unprocessed prolipoproteins in the cell membrane and ultimately causing bacterial cell death.[3] This unique mechanism of action, targeting a pathway absent in eukaryotes, makes LspA an attractive target for the development of novel antibacterial agents. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of Lipoprotein Maturation

The bacterial lipoprotein maturation pathway is a multi-step process catalyzed by a series of essential enzymes. This compound specifically targets the second enzyme in this pathway, LspA.

The Lipoprotein Maturation Pathway:

  • Diacylglyceryl Transfer (Lgt): The pathway begins with the transfer of a diacylglycerol group from a phospholipid to a conserved cysteine residue within the "lipobox" of a prolipoprotein. This reaction is catalyzed by the enzyme prolipoprotein diacylglyceryl transferase (Lgt).

  • Signal Peptide Cleavage (LspA): The diacylated prolipoprotein is then recognized by LspA, which cleaves the N-terminal signal peptide. This cleavage releases the mature, lipid-modified N-terminal cysteine.

  • N-acylation (Lnt): In Gram-negative bacteria, a third enzyme, apolipoprotein N-acyltransferase (Lnt), adds a third acyl chain to the α-amino group of the N-terminal cysteine.

This compound acts as a non-cleavable peptide mimic of the LspA substrate.[1] It binds to the active site of LspA, sterically hindering the access of the natural prolipoprotein substrate and effectively halting the lipoprotein maturation cascade.[1] The accumulation of unprocessed prolipoproteins in the cytoplasmic membrane is toxic to the bacterial cell, leading to impaired membrane function and cell death.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its analogs against LspA has been quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are key parameters used to evaluate their efficacy.

CompoundTarget Organism/EnzymeAssay TypeIC50 (nM)MIC (µg/mL)Reference
This compoundP. aeruginosa LspAFRET40[4]
This compound Analog G2aP. aeruginosa LspAFRET2940[4]
This compound Analog G2dP. aeruginosa LspAFRET3680[4]
This compoundE. coliBroth Microdilution10[4]
This compoundP. aeruginosaBroth Microdilution16[4]
This compoundA. baumannii AB5075Broth Microdilution>32[4]
This compoundA. baumannii AB17978Broth Microdilution>32[4]
This compound Analog G2aE. coliBroth Microdilution32[4]
This compound Analog G2aP. aeruginosaBroth Microdilution32[4]
This compound Analog G2aA. baumannii AB5075Broth Microdilution16[4]
This compound Analog G2aA. baumannii AB17978Broth Microdilution12.5[4]
This compound Analog G2dE. coliBroth Microdilution32[4]
This compound Analog G2dP. aeruginosaBroth Microdilution32[4]
This compound Analog G2dA. baumannii AB5075Broth Microdilution16[4]
This compound Analog G2dA. baumannii AB17978Broth Microdilution12.5[4]

Experimental Protocols

LspA Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)

This assay measures the inhibition of LspA activity by monitoring the cleavage of a FRET-labeled peptide substrate.

Materials:

  • Purified LspA enzyme

  • FRET-labeled peptide substrate (e.g., containing a fluorophore and a quencher separated by the LspA cleavage site)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)

  • This compound or other test inhibitors

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound or test compounds in the assay buffer.

  • In a 96-well plate, add a fixed concentration of LspA enzyme to each well.

  • Add the diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET-labeled peptide substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore. Cleavage of the substrate by LspA separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.[4]

Bacterial Growth Inhibition Assay (MIC Determination) by Broth Microdilution

This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterial strain.[5][6]

Materials:

  • Bacterial strain of interest (e.g., E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB directly in a 96-well microtiter plate.[6]

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension. Include a growth control well (bacteria in broth without inhibitor) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the negative control.[6]

Analysis of Lipoprotein Processing by SDS-PAGE and Western Blot

This method is used to visualize the accumulation of unprocessed prolipoproteins in bacterial cells treated with this compound.

Materials:

  • Bacterial culture

  • This compound

  • Lysis buffer (e.g., Tris-HCl, SDS, protease inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the lipoprotein of interest

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Grow a bacterial culture to mid-log phase and divide it into two flasks. Treat one flask with a sub-lethal concentration of this compound and leave the other as an untreated control. Continue incubation for a defined period.

  • Harvest the cells from both cultures by centrifugation.

  • Lyse the bacterial cells using a suitable lysis buffer and determine the total protein concentration of the lysates.

  • Separate the proteins from the lysates by SDS-PAGE.[7] The unprocessed prolipoprotein will have a higher molecular weight than the mature lipoprotein due to the presence of the signal peptide.

  • Transfer the separated proteins from the gel to a membrane using a western blot transfer apparatus.

  • Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody that specifically recognizes the lipoprotein of interest.

  • Wash the membrane to remove unbound primary antibody and then incubate with an HRP-conjugated secondary antibody.

  • After another series of washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. An accumulation of a higher molecular weight band in the this compound-treated sample compared to the control indicates the inhibition of LspA and the accumulation of the prolipoprotein.

Visualizations

Bacterial Lipoprotein Maturation Pathway and Inhibition by this compound

Lipoprotein_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Preprolipoprotein Preprolipoprotein Prolipoprotein Prolipoprotein Preprolipoprotein->Prolipoprotein Translocation Diacylated Prolipoprotein Diacylated Prolipoprotein Prolipoprotein->Diacylated Prolipoprotein Lgt Mature Lipoprotein (Gram-) Mature Lipoprotein (Gram-) Diacylated Prolipoprotein->Mature Lipoprotein (Gram-) LspA Mature Lipoprotein (Gram+) Mature Lipoprotein (Gram+) Diacylated Prolipoprotein->Mature Lipoprotein (Gram+) LspA Signal Peptide Signal Peptide Diacylated Prolipoprotein->Signal Peptide LspA Transport to Outer Membrane Transport to Outer Membrane Mature Lipoprotein (Gram-)->Transport to Outer Membrane Mature Lipoprotein (Gram+)->Mature Lipoprotein (Gram-) Lnt (in Gram-) Lgt Lgt LspA LspA Lnt Lnt This compound This compound This compound->LspA Inhibition

Caption: Bacterial lipoprotein maturation pathway and the inhibitory action of this compound on LspA.

Experimental Workflow for High-Throughput Screening of LspA Inhibitors

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation cluster_characterization Lead Characterization Compound Library Compound Library Primary Screen (FRET Assay) Primary Screen (FRET Assay) Compound Library->Primary Screen (FRET Assay) Hit Identification Hit Identification Primary Screen (FRET Assay)->Hit Identification Dose-Response (IC50) Dose-Response (IC50) Hit Identification->Dose-Response (IC50) Secondary Assays Secondary Assays (e.g., Orthogonal Assays) Dose-Response (IC50)->Secondary Assays Confirmed Hits Confirmed Hits Dose-Response (IC50)->Confirmed Hits MIC Determination MIC Determination Secondary Assays->MIC Determination In vivo Efficacy In vivo Efficacy MIC Determination->In vivo Efficacy Lead Compounds Lead Compounds MIC Determination->Lead Compounds

Caption: A generalized workflow for the high-throughput screening and validation of LspA inhibitors.

Logical Relationship of this compound Resistance Mechanisms

Caption: Logical diagram illustrating the primary mechanisms of bacterial resistance to this compound.

References

The Role of Globomycin in Elucidating Bacterial Lipoprotein Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of globomycin (B1604857), a potent cyclic depsipeptide antibiotic, as a molecular probe to investigate the intricate pathway of bacterial lipoprotein biosynthesis. By specifically inhibiting the type II signal peptidase (LspA), this compound has become an invaluable tool for dissecting the maturation and localization of bacterial lipoproteins, offering critical insights for the development of novel antibacterial agents.

Mechanism of Action: this compound as a Specific Inhibitor of LspA

Bacterial lipoproteins are a crucial class of membrane-anchored proteins involved in a myriad of cellular processes, including nutrient uptake, signal transduction, adhesion, and virulence. Their biosynthesis is a multi-step process initiated in the cytoplasm and completed at the inner membrane. This compound exerts its antibacterial effect by targeting a key enzyme in this pathway, the lipoprotein signal peptidase A (LspA).

The biosynthesis of lipoproteins in Gram-negative bacteria involves three essential enzymes:

  • Lipoprotein diacylglyceryl transferase (Lgt): This enzyme catalyzes the transfer of a diacylglyceride (B12379688) moiety from phosphatidylglycerol to a conserved cysteine residue within the "lipobox" of the prolipoprotein.

  • Lipoprotein signal peptidase A (LspA): Following lipidation by Lgt, LspA cleaves the N-terminal signal peptide from the prolipoprotein, generating the diacylated apolipoprotein.

  • Lipoprotein N-acyl transferase (Lnt): In the final step, Lnt adds a third fatty acid chain to the N-terminal cysteine, resulting in the mature triacylated lipoprotein.

This compound acts as a non-competitive inhibitor of LspA.[1] Structural studies have revealed that this compound mimics the transition state of the LspA substrate, sterically blocking the active site and preventing the cleavage of the signal peptide from diacylated prolipoproteins.[2] This inhibition leads to the accumulation of unprocessed prolipoproteins in the inner membrane, disrupting the integrity of the cell envelope and ultimately causing cell death.[3][4][5][6]

Quantitative Data: Efficacy of this compound and its Analogs

The inhibitory activity of this compound and its synthetic analogs has been quantified against various bacterial species and the LspA enzyme directly. This data is crucial for understanding its spectrum of activity and for guiding the development of more potent derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against Various Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)MIC (µM)Reference
This compoundEscherichia coli ATCC 259221015.25[7]
This compoundEscherichia coli CFT073->256[8]
This compoundPseudomonas aeruginosa 9501624.4[7]
This compoundAcinetobacter baumannii AB179781624.4[7]
This compoundAcinetobacter baumannii AB50753248.8[7]
This compoundStaphylococcus aureus>100>152[9][10]
This compoundMycobacterium tuberculosis≥40≥61[1]
G0790 (analog) Escherichia coli CFT073-32[8]
G0790 (analog) Enterobacter cloacae ATCC 13047-32[8]
G0790 (analog) Klebsiella pneumoniae ATCC 700603-64[8]
G5132 (analog) Acinetobacter baumannii Ab1797822.9[11]
G5132 (analog) Escherichia coli45.8[11]
Analog 51 Escherichia coli-3.1[12]
Analog 61 Escherichia coli-0.78[12]

Table 2: In Vitro Inhibition of LspA by this compound and Analogs

CompoundLspA SourceIC50Reference
This compoundPseudomonas aeruginosa40 nM[7]
This compoundStaphylococcus aureus170.7 µM[13]
G0790 (analog) Escherichia coli0.28 ± 0.04 nM[8][14]

Experimental Protocols

This compound serves as a critical tool in a variety of experimental procedures to probe bacterial lipoprotein biosynthesis. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single bacterial colony into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (e.g., OD600 of 0.4-0.6). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no this compound) and a negative control (MHB only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Analysis of Prolipoprotein Accumulation by Western Blotting

This method is used to visualize the accumulation of unprocessed lipoprotein precursors in the bacterial inner membrane following treatment with this compound.

Materials:

  • Bacterial culture treated with and without this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the lipoprotein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: Treat the bacterial culture with a sub-MIC concentration of this compound for a defined period. Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from treated and untreated samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the band corresponding to the unprocessed prolipoprotein in the this compound-treated sample with the untreated control. An accumulation of a higher molecular weight band in the treated sample indicates the inhibition of LspA.

Radioactive Labeling of Lipoproteins with [3H]-Palmitate

This highly sensitive method allows for the direct visualization of lipidated proteins and the effect of this compound on their processing.[15]

Materials:

  • Bacterial culture

  • [9,10-3H]-Palmitic acid[16]

  • This compound

  • SDS-PAGE and fluorography reagents

Procedure:

  • Labeling: Grow the bacterial culture to the mid-log phase. Add [3H]-palmitate to the culture medium and incubate for a specified period to allow for its incorporation into lipoproteins. For the treated sample, add this compound simultaneously or as a pre-treatment.

  • Cell Lysis and Protein Separation: Harvest the cells, lyse them, and separate the proteins by SDS-PAGE as described in the Western blotting protocol.

  • Fluorography: After electrophoresis, treat the gel with a fluorographic enhancer, dry the gel, and expose it to X-ray film at -80°C.

  • Analysis: The accumulation of a radiolabeled band at a higher molecular weight in the this compound-treated lane compared to the control lane indicates the presence of unprocessed, lipidated prolipoproteins.[15]

In Vitro LspA Inhibition Assay using a FRET-based Substrate

This assay directly measures the enzymatic activity of purified LspA and its inhibition by this compound.[7]

Materials:

  • Purified LspA enzyme

  • FRET-based lipoprotein substrate (a synthetic peptide mimicking the LspA cleavage site, flanked by a fluorophore and a quencher)

  • Assay buffer

  • This compound

  • Fluorescence plate reader

Procedure:

  • Assay Setup: In a microplate, combine the purified LspA enzyme, the FRET substrate, and varying concentrations of this compound in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the FRET substrate by LspA separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Plot the initial reaction rates against the this compound concentration to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the LspA activity.[7]

Subcellular Fractionation using Triton X-114 Phase Partitioning

This technique is used to separate hydrophobic membrane proteins (including lipoproteins) from hydrophilic cytoplasmic proteins, allowing for the analysis of prolipoprotein accumulation in the inner membrane.

Materials:

  • Bacterial cell pellet

  • Triton X-114

  • Lysis buffer

  • Centrifuge

Procedure:

  • Cell Lysis in Triton X-114: Resuspend the bacterial cell pellet in ice-cold lysis buffer containing Triton X-114. Lyse the cells by sonication on ice.

  • Phase Separation: Incubate the lysate at 37°C to induce phase separation of the Triton X-114. The solution will become cloudy.

  • Centrifugation: Centrifuge the sample to separate the upper aqueous phase (containing hydrophilic proteins) from the lower detergent phase (containing hydrophobic proteins).

  • Analysis: Carefully collect the detergent phase. The proteins in this fraction can then be analyzed by SDS-PAGE and Western blotting to specifically look for the accumulation of prolipoproteins in the membrane fraction of this compound-treated cells.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex biological pathways and experimental procedures discussed.

Bacterial Lipoprotein Biosynthesis Pathway

Lipoprotein_Biosynthesis Prolipoprotein Prolipoprotein (in Cytoplasm) Lgt_Substrate Diacylglyceryl- Prolipoprotein (Inner Membrane) Prolipoprotein->Lgt_Substrate Lgt (Diacylglyceryl Transfer) Apolipoprotein Apolipoprotein (Diacylated) (Inner Membrane) Lgt_Substrate->Apolipoprotein LspA (Signal Peptide Cleavage) Mature_Lipoprotein Mature Lipoprotein (Triacylated) (Inner/Outer Membrane) Apolipoprotein->Mature_Lipoprotein Lnt (N-acylation) Lgt Lgt LspA LspA Lnt Lnt This compound This compound This compound->LspA Inhibition

Caption: Bacterial lipoprotein biosynthesis pathway and the inhibitory action of this compound on LspA.

Experimental Workflow for Studying this compound's Effect

Globomycin_Workflow Start Start: Bacterial Culture Treatment Treatment with this compound (Control vs. Treated) Start->Treatment Harvest Harvest Cells Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis MIC MIC Determination Analysis->MIC Western Western Blotting (Prolipoprotein Accumulation) Analysis->Western Radio Radioactive Labeling ([3H]-Palmitate) Analysis->Radio Fractionation Subcellular Fractionation (Triton X-114) Analysis->Fractionation Result Data Interpretation: Elucidation of LspA Inhibition and Lipoprotein Processing MIC->Result Western->Result Radio->Result Fractionation->Result

Caption: Experimental workflow for investigating the effects of this compound on bacterial lipoprotein biosynthesis.

Conclusion

This compound's specific and potent inhibition of LspA has solidified its position as an indispensable research tool. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound to unravel the complexities of bacterial lipoprotein biosynthesis. A thorough understanding of this pathway, facilitated by tools like this compound, is paramount for the rational design and development of new classes of antibiotics to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to Spheroplast Formation in E. coli Induced by Globomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and cellular responses related to the formation of spheroplasts in Escherichia coli following treatment with the cyclic peptide antibiotic, globomycin (B1604857).

Introduction

This compound is a potent antibiotic with specific activity against Gram-negative bacteria.[1][2] Its primary mode of action involves the inhibition of a crucial enzyme in the bacterial lipoprotein processing pathway, leading to significant disruption of the outer membrane integrity and the formation of osmotically sensitive spherical cells known as spheroplasts.[1][3] Understanding the intricacies of this compound-induced spheroplast formation is pivotal for the development of novel antimicrobial strategies targeting the bacterial cell envelope.

Mechanism of Action: Inhibition of Lipoprotein Signal Peptidase II (LspA)

This compound's bactericidal activity stems from its highly specific and non-competitive inhibition of lipoprotein signal peptidase II (LspA), an essential inner membrane aspartyl protease in E. coli.[4][5] LspA plays a critical role in the final step of lipoprotein maturation, a pathway vital for the biogenesis and maintenance of the Gram-negative outer membrane.[6][7]

The lipoprotein processing pathway is a sequential enzymatic cascade:

  • Prolipoprotein Formation: Lipoproteins are synthesized in the cytoplasm as precursors, termed prolipoproteins, containing an N-terminal signal peptide.[6]

  • Diacylglyceryl Modification: The enzyme prolipoprotein diacylglyceryl transferase (Lgt) transfers a diacylglyceryl group from phosphatidylglycerol to a conserved cysteine residue within the "lipobox" of the prolipoprotein.[6]

  • Signal Peptide Cleavage: LspA cleaves the signal peptide N-terminal to the lipid-modified cysteine residue.[5][8] This cleavage is the step inhibited by this compound.

  • Triacylation: Finally, the apolipoprotein N-acyltransferase (Lnt) adds a third acyl chain to the N-terminus of the processed lipoprotein.

By binding to the active site of LspA, this compound sterically hinders the cleavage of the signal peptide from diacylglyceryl-modified prolipoproteins.[9] This leads to the accumulation of these unprocessed precursors in the inner membrane.[10] The abnormal accumulation of prolipoproteins, particularly the major outer membrane lipoprotein Lpp (Braun's lipoprotein), is toxic and disrupts the structural integrity of the cell envelope, ultimately leading to the formation of spheroplasts.[7][11]

Signaling Pathway Diagram

Globomycin_Action_Pathway Mechanism of this compound Action on Lipoprotein Processing cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Prolipoprotein Prolipoprotein Lgt Lgt Prolipoprotein->Lgt Translocation & Modification LspA LspA Lgt->LspA Diacylglyceryl Prolipoprotein Lnt Lnt LspA->Lnt Processed Lipoprotein Accumulated_Prolipoprotein Accumulated Diacylglyceryl Prolipoprotein LspA->Accumulated_Prolipoprotein Mature_Lipoprotein Mature Triacylated Lipoprotein Lnt->Mature_Lipoprotein Maturation Spheroplast_Formation Spheroplast_Formation Accumulated_Prolipoprotein->Spheroplast_Formation Envelope Stress & Disruption This compound This compound This compound->LspA Inhibition

Caption: this compound inhibits LspA, leading to prolipoprotein accumulation and spheroplast formation.

Cellular Response to LspA Inhibition: The Cpx Envelope Stress Response

The accumulation of mislocalized or improperly folded proteins in the cell envelope, such as the unprocessed prolipoproteins caused by this compound, triggers a conserved bacterial stress response known as the Cpx two-component system.[1][12] This system, comprising the sensor histidine kinase CpxA and the response regulator CpxR, is a key player in maintaining envelope homeostasis.[4]

Activation of the Cpx response by this compound-induced stress leads to the upregulation of genes encoding periplasmic chaperones and proteases, which attempt to mitigate the damage caused by the accumulated prolipoproteins.[4][12]

Cpx Stress Response Activation Diagram

Cpx_Activation_Pathway Cpx Envelope Stress Response Activation cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm CpxA_inactive CpxA (Inactive) CpxA_active CpxA-P (Active) CpxA_inactive->CpxA_active Autophosphorylation CpxR_inactive CpxR CpxA_active->CpxR_inactive Phosphotransfer CpxR_active CpxR-P CpxR_inactive->CpxR_active Gene_Expression Upregulation of Chaperones & Proteases CpxR_active->Gene_Expression Transcriptional Activation This compound This compound LspA_Inhibition LspA Inhibition This compound->LspA_Inhibition Prolipoprotein_Accumulation Prolipoprotein Accumulation LspA_Inhibition->Prolipoprotein_Accumulation Envelope_Stress Envelope Stress Prolipoprotein_Accumulation->Envelope_Stress Envelope_Stress->CpxA_inactive Activation Signal

Caption: this compound-induced envelope stress activates the Cpx signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and its analogs against E. coli.

Compound Target E. coli Strain MIC (μM) MIC (mg/L) Reference
This compoundLspATop 10-20[4]
This compound Analog 51LspA-3.1-[13]
This compound Analog 61LspA-0.78-[13]
G0790 (this compound Analog)LspACFT0734-8 fold lower than this compound-[11]

Note: MIC values can vary depending on the specific E. coli strain and experimental conditions.

Parameter Condition Observation Reference
Bactericidal ConcentrationE. coli Top 10Active at 20 mg/L[4]
Spheroplast FormationGrowth in presence of this compoundObserved[1][3]
Outer Membrane PermeabilityTreatment of ΔtolC strainIncreased sensitivity to vancomycin

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard broth microdilution methods.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • E. coli strain (e.g., ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli.

    • Inoculate the colonies into a tube containing 4-5 mL of Tryptic Soy Broth (TSB).

    • Incubate at 35-37°C until the culture reaches the logarithmic growth phase (approximately 2-6 hours).

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Time-Kill Kinetics Assay

This assay determines the rate at which this compound kills E. coli.

Materials:

  • This compound stock solution

  • CAMHB

  • E. coli inoculum prepared as in the MIC protocol

  • Sterile culture tubes

  • Sterile saline for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without this compound.

  • Inoculate each tube with the E. coli suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

  • Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing).

Microscopy of this compound-Induced Spheroplasts

This protocol details the visualization of spheroplast formation using fluorescence microscopy.

Materials:

  • E. coli culture

  • This compound

  • Fluorescent membrane stain (e.g., FM 4-64)

  • DNA stain (e.g., DAPI)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Grow an E. coli culture to the mid-logarithmic phase.

  • Treat the culture with this compound at a concentration known to induce spheroplast formation (e.g., 1x to 4x MIC). Incubate for a desired period (e.g., 2-4 hours).

  • To a sample of the treated culture, add FM 4-64 to a final concentration of 1-5 µg/mL and DAPI to a final concentration of 1-2 µg/mL.

  • Incubate in the dark at room temperature for 5-10 minutes.

  • Pipette a small volume of the stained cell suspension onto a microscope slide and cover with a coverslip.

  • Observe the cells using a fluorescence microscope. Use the appropriate filter sets to visualize the cell membrane (red fluorescence for FM 4-64) and the nucleoid (blue fluorescence for DAPI).

  • Capture images to document the morphological changes, specifically the transition from rod-shaped cells to spherical spheroplasts.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments to characterize this compound-induced spheroplast formation.

Experimental_Workflow Experimental Workflow for this compound Characterization Start Start MIC_Assay Determine MIC of This compound Start->MIC_Assay Time_Kill_Assay Perform Time-Kill Kinetics Assay MIC_Assay->Time_Kill_Assay Use MIC values Microscopy Visualize Spheroplast Formation MIC_Assay->Microscopy Use MIC values Data_Analysis Analyze Quantitative & Qualitative Data Time_Kill_Assay->Data_Analysis Microscopy->Data_Analysis Conclusion Characterize this compound's Effect on E. coli Data_Analysis->Conclusion

Caption: A logical workflow for characterizing this compound's effects on E. coli.

Conclusion

This compound's unique mechanism of action, targeting the essential enzyme LspA and leading to the disruption of the outer membrane and subsequent spheroplast formation, makes it a valuable tool for studying bacterial cell envelope biogenesis and a promising candidate for further antibiotic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the effects of this compound and similar compounds on E. coli and other Gram-negative pathogens. Further research into the kinetics of spheroplast formation and the downstream cellular responses will continue to enhance our understanding of this important antibiotic.

References

Globomycin's Impact on Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globomycin (B1604857), a cyclic peptide antibiotic, exhibits potent bactericidal activity, particularly against Gram-negative bacteria. Its mechanism of action does not directly target the canonical steps of peptidoglycan synthesis but rather disrupts the intricate process of lipoprotein maturation, a critical component of bacterial cell envelope biogenesis. This guide provides a comprehensive technical overview of this compound's effect on bacterial cell wall synthesis, detailing its molecular target, the resulting physiological consequences, and methodologies for its study. Quantitative data on its efficacy are presented, alongside detailed experimental protocols and visual representations of the key pathways and workflows involved.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. This compound, originally isolated from Streptomyces species, represents a promising candidate due to its specific inhibition of a crucial bacterial enzyme, the lipoprotein signal peptidase II (LspA).[1][2] LspA is an essential enzyme in the lipoprotein processing pathway, which is vital for the integrity and function of the bacterial cell envelope, especially the outer membrane of Gram-negative bacteria.[1][3] This document serves as an in-depth technical resource for researchers and drug development professionals, elucidating the nuanced effects of this compound on bacterial cell wall integrity.

Mechanism of Action: Targeting Lipoprotein Processing

This compound's primary molecular target is the type II signal peptidase, LspA.[1] This enzyme is a membrane-bound aspartyl protease responsible for the cleavage of the signal peptide from prolipoproteins, a critical step in their maturation and localization to the bacterial cell envelope.[4]

The lipoprotein processing pathway, which is inhibited by this compound, can be summarized as follows:

  • Synthesis and Translocation: Prolipoproteins are synthesized in the cytoplasm and translocated across the inner membrane.

  • Modification: The enzyme prolipoprotein diacylglyceryl transferase (Lgt) attaches a diacylglycerol moiety to a conserved cysteine residue in the prolipoprotein.

  • Cleavage (Inhibited by this compound): LspA cleaves the N-terminal signal peptide, leaving the now-mature lipoprotein anchored to the membrane by its lipid moiety.

  • Acylation and Localization: In Gram-negative bacteria, the apolipoprotein N-acyltransferase (Lnt) adds a third acyl chain, and the Lol system transports the mature lipoprotein to the outer membrane.

By binding to the active site of LspA, this compound acts as a non-cleavable substrate analog, sterically hindering the processing of prolipoproteins.[5] This inhibition leads to the accumulation of unprocessed prolipoproteins in the cytoplasmic membrane.[6] The buildup of these aberrant lipoproteins disrupts the normal architecture and function of the cell envelope, indirectly impairing cell wall synthesis and leading to a cascade of detrimental effects.

Signaling Pathway of this compound's Action

globomycin_pathway cluster_cytoplasm Cytoplasm cluster_im Inner Membrane cluster_periplasm Periplasm Prolipoprotein_syn Prolipoprotein Synthesis Prolipoprotein_im Prolipoprotein Prolipoprotein_syn->Prolipoprotein_im Translocation Lgt Lgt Prolipoprotein_im->Lgt Substrate Diacylglyceryl_prolipoprotein Diacylglyceryl- Prolipoprotein Lgt->Diacylglyceryl_prolipoprotein Modification LspA LspA Diacylglyceryl_prolipoprotein->LspA Substrate Accumulated_prolipoprotein Accumulated Prolipoproteins LspA->Accumulated_prolipoprotein Mature_lipoprotein Mature Lipoprotein LspA->Mature_lipoprotein Cleavage & Maturation Cell_Wall_Disruption Cell Wall Disruption & Spheroplast Formation Accumulated_prolipoprotein->Cell_Wall_Disruption Leads to This compound This compound This compound->LspA Inhibition

Caption: this compound inhibits LspA, leading to the accumulation of unprocessed prolipoproteins and subsequent cell wall disruption.

Physiological Consequences of LspA Inhibition

The primary consequence of this compound treatment is the disruption of the bacterial cell envelope, which manifests in several ways:

  • Accumulation of Prolipoproteins: The most direct effect is the buildup of unprocessed prolipoproteins in the inner membrane.[6] This alters membrane fluidity and function.

  • Impaired Outer Membrane Biogenesis: In Gram-negative bacteria, the lack of mature lipoproteins severely compromises the integrity of the outer membrane, as these molecules are essential for its structure and stability.

  • Spheroplast Formation: The compromised cell wall leads to the formation of osmotically sensitive spherical cells known as spheroplasts, a hallmark of this compound's activity.[1][2][7][8]

  • Cell Lysis: In an osmotically supportive environment, the weakened cell envelope eventually ruptures, leading to cell death.

Quantitative Data: Antibacterial Efficacy

The antibacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC). Below is a summary of reported MIC values against various bacterial species.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliMultiple0.78 - 12.5[1][5][9]
Acinetobacter baumanniiATCC 17978>128[10]
Acinetobacter baumanniiATCC 19606>128[10]
Klebsiella pneumoniaeATCC 700603128[10]
Enterobacter cloacaeATCC 1304732[10]
Staphylococcus aureusUSA300>128[10]
Staphylococcus aureusMultiple>100[11]

Note: The efficacy of this compound is significantly higher against Gram-negative bacteria where LspA is essential. In many Gram-positive bacteria, such as S. aureus, LspA is not essential for viability, resulting in high MIC values.[11] Analogs of this compound have been developed with improved potency.[5][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Workflow for MIC Determination

mic_workflow Start Start Prepare_this compound Prepare serial dilutions of this compound Start->Prepare_this compound Prepare_Inoculum Prepare bacterial inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate with bacteria and this compound Prepare_this compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read results visually or with a plate reader Incubate->Read_Results Determine_MIC Determine MIC (lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare this compound Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. b. Add 100 µL of a working solution of this compound (e.g., 128 µg/mL in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).[12]

  • Prepare Bacterial Inoculum: a. Culture the bacterial strain overnight in CAMHB. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB. This typically corresponds to a specific optical density at 600 nm (OD600), which should be predetermined for the specific bacterium and spectrophotometer.[13]

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.[13]

  • Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600 of each well using a microplate reader.[13]

Western Blot Analysis of Prolipoprotein Accumulation

This protocol is for detecting the accumulation of unprocessed prolipoproteins in bacterial cells treated with this compound.

Workflow for Western Blot Analysis

western_blot_workflow Start Start Treat_Cells Treat bacterial cells with and without this compound Start->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a nitrocellulose membrane SDS_PAGE->Transfer Block Block membrane to prevent non-specific binding Transfer->Block Primary_Ab Incubate with primary antibody against the target lipoprotein Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect Analyze Analyze results for prolipoprotein accumulation Detect->Analyze End End Analyze->End

References

The Biosynthetic Gene Cluster of Globomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globomycin (B1604857) is a cyclic lipodepsipeptide antibiotic produced by several species of Streptomyces. It exhibits potent and selective antibacterial activity, particularly against Gram-negative bacteria.[1][2] The unique mode of action of this compound involves the inhibition of lipoprotein signal peptidase II (LspA), an essential enzyme in the bacterial lipoprotein maturation pathway that is absent in eukaryotes.[2][3] This specificity makes LspA an attractive target for the development of novel antibiotics. Despite its discovery in 1978 and interesting biological properties, the biosynthetic gene cluster (BGC) responsible for this compound production was only recently identified and characterized.[1][2] This guide provides an in-depth overview of the this compound BGC, its proposed biosynthetic pathway, the experimental methodologies used for its characterization, and a summary of the available production data.

This compound Biosynthetic Gene Cluster Architecture

The this compound BGC was identified from Streptomyces sp. CA-278952 through a genome-mining approach.[1] The cluster is a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) system. The core genes and their putative functions are summarized in the table below, based on the MIBiG database entry BGC0002915 and the work by Oves-Costales et al. (2023).

Gene (Locus Tag)Proposed FunctionDescription
N7925_31830 (globG)Type I PKSContains two PKS modules likely involved in the synthesis of the fatty acid side chain.
N7925_31835 (globH)Hybrid PKS-NRPSContains one PKS module and five NRPS modules responsible for incorporating the amino acid residues of the this compound core.
N7925_31840ThioesteraseLikely involved in the cyclization and release of the final this compound molecule.
N7925_31825Acyl-CoA dehydrogenasePotentially involved in the modification of the fatty acid precursor.
N7925_31845MbtH-like proteinOften found in NRPS gene clusters and thought to be involved in adenylation domain stability or function.
N7925_31850ABC transporterPutative efflux pump for this compound, conferring self-resistance to the producing organism.
N7925_31855 (globF)Lipoprotein signal peptidase II (LspA)A second copy of the target enzyme, likely conferring resistance to this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be initiated by the PKS modules in GlobG and GlobH, which synthesize the N-terminal fatty acid tail. The growing chain is then transferred to the NRPS modules of GlobH, which sequentially incorporate the five amino acids: N-methyl-leucine, L-allo-isoleucine, serine, L-allo-threonine, and glycine. The final molecule is then cyclized and released, likely by the action of a thioesterase domain.

G cluster_pks PKS Modules (GlobG & GlobH) cluster_nrps NRPS Modules (GlobH) PKS1 PKS Module 1 PKS2 PKS Module 2 PKS3 PKS Module 3 NRPS1 N-methyl-Leu PKS3->NRPS1 Fatty Acid Chain Transfer NRPS2 L-allo-Ile NRPS3 Ser NRPS4 L-allo-Thr NRPS5 Gly TE Thioesterase Domain NRPS5->TE Linear Lipopeptide This compound This compound TE->this compound Cyclization & Release

Caption: Proposed biosynthetic pathway of this compound.

Data Presentation

Absolute quantitative production data for this compound in Streptomyces sp. CA-278952 or heterologous hosts is not extensively detailed in the primary literature. However, qualitative and relative production analyses have been performed. The following table summarizes the observed production of this compound and its major congener, SF-1902 A3, in the wild-type strain and a heterologous host.

StrainCompoundRelative Production Level
Streptomyces sp. CA-278952 (Wild-Type)This compoundMajor Component
SF-1902 A3Minor Component
Streptomyces albus J1074 (Heterologous Host)This compoundProduced
SF-1902 A3Major Component

Note: The shift in the major product in the heterologous host is attributed to the lack of a DsaE homolog in S. albus J1074, which is required for the biosynthesis of L-allo-isoleucine, a precursor for this compound but not for SF-1902 A3.[4]

Experimental Protocols

The identification and characterization of the this compound BGC involved several key experimental procedures. The following sections provide detailed, generalized methodologies for these techniques.

Experimental Workflow for BGC Characterization

G cluster_identification BGC Identification cluster_inactivation Gene Inactivation cluster_heterologous Heterologous Expression cluster_analysis Production Analysis A Genome Sequencing of Streptomyces sp. CA-278952 B Bioinformatic Analysis (antiSMASH) A->B C Design sgRNA for globH B->C G Clone this compound BGC into Expression Vector B->G D Construct CRISPR-cBEST Plasmid C->D E Conjugation into Streptomyces sp. CA-278952 D->E F Generate globH Knockout Mutant E->F J LC-HRMS Analysis of Wild-Type, Mutant, and Heterologous Host Extracts F->J H Conjugation into S. albus & S. coelicolor G->H I Fermentation of Recombinant Strains H->I I->J K Compare Metabolite Profiles J->K G Nutritional_Signals Nutritional Signals (e.g., Phosphate, Nitrogen) Global_Regulator Global Regulator (e.g., PhoP, DasR) Nutritional_Signals->Global_Regulator Activates/Represses Pathway_Regulator Pathway-Specific Regulator (e.g., SARP) Global_Regulator->Pathway_Regulator Controls Expression BGC This compound Biosynthetic Gene Cluster Pathway_Regulator->BGC Activates Transcription

References

Methodological & Application

Application Notes: Utilizing Globomycin to Investigate Bacterial Virulence

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Globomycin (B1604857) is a cyclic peptide antibiotic produced by several species of Streptomyces. Its primary mechanism of action is the specific inhibition of lipoprotein signal peptidase II (LspA), a crucial enzyme in the bacterial lipoprotein processing pathway.[1][2] Bacterial lipoproteins are a diverse class of membrane-anchored proteins that play critical roles in a multitude of cellular processes, including nutrient acquisition, signal transduction, cell envelope integrity, and importantly, virulence.[1][3] By blocking LspA, this compound prevents the cleavage of the N-terminal signal peptide from prolipoproteins, leading to the accumulation of unprocessed precursors in the cell membrane.[3] This disruption of lipoprotein maturation makes this compound a powerful research tool for elucidating the roles of specific lipoproteins in bacterial pathogenesis and for validating LspA as a novel drug target.[2][4]

Key Applications

  • Identification of Lipoproteins: this compound treatment leads to the accumulation of higher molecular weight lipoprotein precursors. This size shift can be readily detected by SDS-PAGE and Western blotting, providing strong evidence that a protein of interest is a lipoprotein that undergoes LspA-dependent processing. This technique has been effectively used in studies of spirochetes.[5]

  • Probing Virulence Factor Function: By inhibiting the maturation of lipoproteins, many of which are virulence factors (e.g., adhesins, toxins, immune evasion proteins), this compound can be used to study the impact of these factors on host-pathogen interactions in vitro.

  • Target Validation: The essentiality of LspA in most Gram-negative bacteria makes it an attractive target for new antibiotics.[6][7] this compound and its synthetic analogs are used to validate that inhibition of this pathway leads to bacterial cell death or attenuation of virulence.[7][8]

  • Investigating Antibiotic Resistance Mechanisms: Studies in Methicillin-Resistant Staphylococcus aureus (MRSA) have shown that inhibiting LspA with this compound can paradoxically increase resistance to β-lactam antibiotics, revealing complex and unexpected links between lipoprotein processing and cell wall biosynthesis.[1]

Application in Specific Bacterial Groups

Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) In most Gram-negative bacteria, the LspA enzyme is essential for viability.[7] Inhibition by this compound leads to the toxic accumulation of unprocessed lipoproteins in the inner membrane, disruption of the cell envelope, and ultimately, cell death.[6] This makes this compound and its more potent, synthetically optimized analogs promising candidates for novel Gram-negative antibiotics.[8]

Gram-Positive Bacteria (e.g., Staphylococcus aureus) While LspA is not typically essential for the in-vitro growth of Gram-positive bacteria, it is often required for full virulence.[6][7] A notable application of this compound is in the study of MRSA. Despite having a high Minimum Inhibitory Concentration (MIC) against S. aureus (>100 µg/mL), this compound treatment was found to increase the resistance of MRSA to β-lactam antibiotics like oxacillin (B1211168) and cefotaxime.[1] This suggests that the accumulation of prolipoproteins impacts the stability or synthesis of other cell envelope components, thereby affecting the activity of cell wall-targeting antibiotics.[1]

Spirochetes (e.g., Spiroplasma melliferum) Lipoproteins are major outer surface antigens and key virulence factors in many pathogenic spirochetes. This compound has been instrumental in confirming the identity of lipoproteins in these organisms. For example, in Spiroplasma melliferum, this compound treatment inhibited the processing of the major lipoprotein, spiralin, leading to the accumulation of its precursor form and demonstrating the presence of a this compound-sensitive LspA.[5]

Mycobacterium tuberculosis Interestingly, the bactericidal activity of this compound against M. tuberculosis appears to be independent of LspA inhibition.[9][10] Studies have shown that this compound is mycobactericidal at concentrations of 40 mg/L or higher.[9][11] However, at these concentrations, the processing of native lipoproteins like MPT-83 is unaffected, and an lspA null mutant strain shows no change in susceptibility compared to the wild-type.[9][10][12] This indicates that this compound has an alternative mechanism of action in mycobacteria, a crucial consideration for researchers studying this pathogen.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound effective against various bacterial species. Note the significant variation depending on the species and the specific experimental endpoint (e.g., inhibition vs. bactericidal activity).

Bacterial SpeciesStrain(s)Effective ConcentrationNotesReference
Staphylococcus aureusJE2, USA300, ATCC43300MIC > 100 µg/mLUsed at 20-30 µg/mL to demonstrate increased β-lactam resistance.[1]
Mycobacterium tuberculosisH37Ra≥ 40 mg/L (Mycobactericidal)Action is LspA-independent.[9][10]
Escherichia coliTop 1020 mg/L (Active)---[10]
Escherichia coli(Uropathogenic)0.78 µM (MIC of analog 61)Optimized synthetic analogs show greatly improved potency.[8]
Spiroplasma melliferum(Not specified)6.25 - 12.5 µM (MIC)Demonstrates toxicity due to inhibition of spiralin processing.[5]

Visualizations

lipoprotein_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Preprolipoprotein Preprolipoprotein Lgt Lgt (Diacylglyceryl Transferase) Preprolipoprotein->Lgt Translocation (Sec/Tat) Prolipoprotein Prolipoprotein (Diacylglyceryl-modified) Lgt->Prolipoprotein Lipid Modification LspA LspA (Signal Peptidase II) Prolipoprotein->LspA Apolipoprotein Apolipoprotein (Mature Diacyl Lipoprotein) LspA->Apolipoprotein Signal Peptide Cleavage Mature_Lipoprotein Mature Lipoprotein (Virulence Factor) Apolipoprotein->Mature_Lipoprotein Further processing / Localization This compound This compound This compound->LspA Inhibition

Bacterial lipoprotein processing pathway and the inhibitory action of this compound.

experimental_workflow start Hypothesis: Protein 'X' is a lipoprotein virulence factor culture Culture bacteria with and without this compound start->culture virulence_assay Perform virulence assay (e.g., adhesion, invasion) with/without this compound start->virulence_assay harvest Harvest cells and prepare protein lysates culture->harvest sds_page SDS-PAGE & Western Blot (Anti-Protein X Ab) harvest->sds_page observe Observe for molecular weight shift sds_page->observe conclusion Conclusion: Protein X is an LspA-dependent lipoprotein observe->conclusion Shift Observed observe_virulence Measure change in virulence phenotype virulence_assay->observe_virulence conclusion_virulence Conclusion: Lipoprotein X contributes to virulence observe_virulence->conclusion_virulence Phenotype Altered

Workflow for using this compound to identify and characterize a lipoprotein virulence factor.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard broth microdilution method adapted for this compound.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth (MHB) for S. aureus, Luria-Bertani (LB) for E. coli).[1]

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO or ethanol).[13]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the bacteria. Dilute the culture in fresh medium to achieve a starting optical density at 600 nm (OD₆₀₀) of ~0.05, which corresponds to approximately 5 x 10⁵ CFU/mL.

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the 96-well plate using the growth medium. Final concentrations might range from 256 µg/mL down to 0.25 µg/mL.

  • Controls: Include a positive control well (bacteria with no this compound) and a negative control well (medium only). If using a solvent for this compound, include a solvent control well (bacteria with the highest concentration of solvent used).

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at the optimal growth temperature (e.g., 37°C) for 18-24 hours with shaking.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth, as determined by visual inspection or by measuring the OD₆₀₀.

Protocol 2: Assay for LspA Inhibition via Western Blot

This protocol is designed to detect the accumulation of unprocessed lipoprotein precursors following this compound treatment, adapted from the methodology used for M. tuberculosis.[9][11]

Materials:

  • Bacterial strain expressing the lipoprotein of interest

  • Liquid growth medium

  • This compound

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.6% SDS, with protease inhibitors)

  • SDS-PAGE equipment and reagents

  • Western blotting equipment (transfer system, membranes)

  • Primary antibody specific to the lipoprotein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Bacterial Culture and Treatment: Grow two parallel bacterial cultures to the mid-logarithmic phase of growth. To one culture, add this compound at a sub-lethal concentration known to inhibit LspA (e.g., 80 mg/L for M. tuberculosis).[9][10] Continue to incubate both the treated and untreated (control) cultures for a set period (e.g., 6 hours to overnight).

  • Protein Extraction: Harvest cells from both cultures by centrifugation. Wash the cell pellets with PBS. Resuspend the pellets in lysis buffer.

  • Cell Lysis: Lyse the cells using mechanical disruption (e.g., bead beating or sonication). Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of total protein from the treated and untreated samples onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel to separate proteins by size.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the lipoprotein of interest.

    • Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Analysis: Image the blot using a chemiluminescence detector. In the this compound-treated sample, the appearance of a band at a higher molecular weight than the mature lipoprotein band in the control sample indicates the accumulation of the unprocessed precursor, confirming LspA inhibition.

References

Application Notes and Protocols for Heterologous Expression of the Globomycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globomycin (B1604857) is a cyclic lipodepsipeptide antibiotic with potent and selective activity against Gram-negative bacteria.[1][2][3] Its unique mode of action involves the inhibition of lipoprotein signal peptidase II (LspA), an essential enzyme in bacterial lipoprotein maturation that is absent in eukaryotes, making it an attractive target for novel antibiotic development.[1][2][3] The recent identification and successful heterologous expression of the this compound biosynthetic gene cluster (BGC) have paved the way for engineered biosynthesis of novel this compound derivatives with potentially improved pharmacological properties.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the this compound BGC, based on the successful work demonstrated in Streptomyces hosts.

Overview of the this compound Biosynthetic Gene Cluster

The this compound BGC was identified from Streptomyces sp. CA-278952 through a genome mining approach.[1][3] The cluster is a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system. Inactivation of a key PKS-NRPS gene, globH, within this cluster was shown to abolish this compound production, confirming the cluster's role in its biosynthesis.[1][3]

Table 1: Key Components of the this compound Biosynthetic Gene Cluster
GeneProposed FunctionDomain Architecture
globA Acyl-CoA dehydrogenase-
globB Enoyl-CoA hydratase/isomerase-
globC Type II Thioesterase-
globD Acyl-CoA synthetase-
globE MbtH-like protein-
globF Lipoprotein signal peptidase II (LspA) homologPotential role in resistance/regulation
globG Hybrid PKS-NRPSL-allo-isoleucine selection, N-methylation of leucine (B10760876)
globH Hybrid PKS-NRPSContains PKS modules for alkyl chain synthesis and NRPS modules for amino acid incorporation
globI NRPSL-allo-threonine incorporation
globJ Regulator-
globK Transporter-

Heterologous Expression Strategy

The overall workflow for the heterologous expression of the this compound BGC involves the cloning of the entire cluster from the native producer and its subsequent transfer and expression in a suitable host organism.

G cluster_0 BGC Identification & Cloning cluster_1 Host Engineering cluster_2 Production & Analysis Genome_Mining Genome Mining in Streptomyces sp. CA-278952 BGC_Identification Identify Putative This compound BGC Genome_Mining->BGC_Identification CATCH_Cloning Clone BGC into pXJ157 vector (Modified CATCH Procedure) BGC_Identification->CATCH_Cloning Ecoli_Donor E. coli Donor Strain CATCH_Cloning->Ecoli_Donor Biparental_Conjugation Biparental Conjugation Ecoli_Donor->Biparental_Conjugation Heterologous_Host Streptomyces albus J1074 or Streptomyces coelicolor M1146 Biparental_Conjugation->Heterologous_Host Fermentation Fermentation in Suitable Media Heterologous_Host->Fermentation Extraction Solvent Extraction Fermentation->Extraction LC_HRMS LC-HRMS Analysis Extraction->LC_HRMS

Fig. 1: Experimental workflow for this compound BGC heterologous expression.

Quantitative Data on Heterologous Production

While precise titers for heterologous this compound production have not been extensively published, qualitative analysis via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has demonstrated successful production in Streptomyces albus J1074 and to a lesser extent in Streptomyces coelicolor M1146.[1][3]

Table 2: Summary of Heterologous this compound Production
Heterologous HostProduction Level (Qualitative)Key Observations
Streptomyces albus J1074 DetectedConsidered a good producer host for this compound.[1][3]
Streptomyces coelicolor M1146 Detected (lower than S. albus)Production was significantly lower compared to S. albus J1074.[1][3]
Streptomyces griseofuscus wt Not DetectedNo production was observed under the tested conditions.[3]
S. griseofuscus DEL2 Not DetectedThis genome-minimized mutant also failed to produce this compound.[3]

Detailed Experimental Protocols

Protocol 1: Cloning of the this compound BGC via Modified CATCH Procedure

This protocol is based on the Cas9-Assisted Targeting of CHromosome segments (CATCH) method, adapted for the cloning of the large this compound BGC.

Materials:

  • Genomic DNA of Streptomyces sp. CA-278952

  • Expression vector pXJ157

  • Cas9 nuclease

  • Specifically designed single-guide RNAs (sgRNAs) flanking the this compound BGC

  • Gibson Assembly Master Mix

  • High-fidelity DNA polymerase

  • Agarose (B213101) gel electrophoresis equipment

  • DNA purification kits

Methodology:

  • sgRNA Design: Design two sgRNAs that target the regions immediately upstream and downstream of the this compound BGC in the Streptomyces sp. CA-278952 genome.

  • Vector Linearization: Linearize the pXJ157 vector using PCR with primers that introduce 30-bp overlaps with the sequences flanking the BGC.

  • Genomic DNA Preparation: Embed Streptomyces sp. CA-278952 cells in agarose plugs and lyse them to release high-molecular-weight genomic DNA.

  • In Vitro Cas9 Digestion: Incubate the agarose plugs containing the genomic DNA with Cas9 nuclease and the two designed sgRNAs to excise the this compound BGC.

  • Fragment Isolation (Optional but Recommended): Separate the digested genomic DNA using pulsed-field gel electrophoresis (PFGE) and isolate the band corresponding to the size of the this compound BGC.

  • Gibson Assembly: Mix the linearized pXJ157 vector and the excised this compound BGC fragment with Gibson Assembly Master Mix. Incubate at 50°C for 1 hour.

  • Transformation into E. coli: Transform the assembly reaction into competent E. coli cells (e.g., DH10B) and select for colonies containing the recombinant plasmid (pGlobo).

  • Verification: Verify the correct insertion of the BGC into the vector by PCR and restriction digestion analysis.

Protocol 2: Transfer of pGlobo into Streptomyces Hosts via Biparental Conjugation

Materials:

  • E. coli donor strain (e.g., ET12567/pUZ8002) harboring the pGlobo plasmid

  • Streptomyces recipient strains (S. albus J1074, S. coelicolor M1146)

  • ISP4 medium (for Streptomyces growth and conjugation)

  • LB medium (for E. coli growth)

  • Nalidixic acid and other appropriate antibiotics for selection

  • MgCl₂ solution

Methodology:

  • Prepare E. coli Donor: Grow the E. coli donor strain containing the pGlobo plasmid in LB medium with appropriate antibiotics to an OD₆₀₀ of 0.4-0.6. Wash the cells twice with fresh LB medium to remove antibiotics.

  • Prepare Streptomyces Recipient: Grow the Streptomyces recipient strains on ISP4 agar (B569324) plates until well-sporulated. Collect spores and resuspend them in 2xYT broth.

  • Heat Shock: Heat-shock the Streptomyces spore suspension at 50°C for 10 minutes to induce germination.

  • Mating: Mix the prepared E. coli donor cells and the heat-shocked Streptomyces spores. Pellet the mixture by centrifugation and resuspend in a small volume of LB.

  • Plate for Conjugation: Spot the cell mixture onto ISP4 plates supplemented with 10 mM MgCl₂. Incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants: Overlay the plates with a solution of nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for selecting the pGlobo plasmid (e.g., apramycin).

  • Incubation: Continue incubation at 30°C for 5-10 days until exconjugant colonies appear.

  • Verification: Restreak individual exconjugant colonies on fresh selective ISP4 plates to confirm their phenotype. Verify the presence of the integrated pGlobo plasmid by PCR using genomic DNA isolated from the exconjugants.

Protocol 3: Fermentation and Analysis of this compound Production

Materials:

Methodology:

  • Seed Culture: Inoculate a seed culture of the Streptomyces exconjugant in a suitable liquid medium and incubate at 28°C with shaking for 2-3 days.

  • Production Culture: Inoculate the production medium with the seed culture. Ferment for 7-10 days at 28°C with shaking.

  • Extraction: After fermentation, acidify the culture broth and extract the secondary metabolites with an equal volume of ethyl acetate.

  • Sample Preparation: Evaporate the ethyl acetate extract to dryness and resuspend the residue in methanol for analysis.

  • LC-HRMS Analysis:

    • Inject the methanolic extract into an LC-HRMS system.

    • Separate the compounds on a C18 column using a water/acetonitrile gradient with 0.1% formic acid.

    • Monitor for the presence of this compound by extracting the ion chromatogram corresponding to its [M+H]⁺ adduct (m/z 656.4229).[1][3]

    • Compare the retention time and mass spectrum with an authentic standard of this compound if available.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by a PKS module that synthesizes the fatty acid side chain. This is followed by the sequential addition of amino acid residues by the NRPS modules. Key modifications include the N-methylation of a leucine residue.

G Fatty_Acid_Precursor Fatty Acid Precursor (e.g., isobutyryl-CoA) PKS_Modules PKS Modules (GlobG, GlobH) Fatty_Acid_Precursor->PKS_Modules Fatty_Acyl_Chain Fatty Acyl Chain PKS_Modules->Fatty_Acyl_Chain NRPS_Modules NRPS Assembly Line (GlobG, GlobH, GlobI) Fatty_Acyl_Chain->NRPS_Modules Ser L-Serine Ser->NRPS_Modules Gly Glycine Gly->NRPS_Modules aIle L-allo-Isoleucine aIle->NRPS_Modules Leu L-Leucine Leu->NRPS_Modules aThr L-allo-Threonine aThr->NRPS_Modules N_Methylation N-Methylation of Leucine NRPS_Modules->N_Methylation Cyclization Cyclization & Release (Thioesterase Domain) N_Methylation->Cyclization This compound This compound Cyclization->this compound

Fig. 2: Simplified proposed biosynthetic pathway of this compound.

References

Application Notes and Protocols for In Vitro Testing of Globomycin Activity Against LspA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein signal peptidase A (LspA), also known as signal peptidase II, is a crucial bacterial enzyme involved in the post-translational modification of lipoproteins.[1][2] This enzyme is responsible for the cleavage of the signal peptide from prolipoproteins, a vital step in the maturation of lipoproteins that play essential roles in bacterial physiology, virulence, and antibiotic resistance.[3] The absence of LspA homologs in eukaryotes makes it an attractive target for the development of novel antibiotics.[2][4] Globomycin (B1604857), a cyclic peptide antibiotic, is a potent and specific inhibitor of LspA.[5] It functions by sterically blocking the active site of the enzyme, thereby preventing the processing of lipoproteins and compromising the integrity of the bacterial cell envelope.[3][5] These application notes provide detailed protocols for two common in vitro assays used to quantify the inhibitory activity of this compound against LspA: a Fluorescence Resonance Energy Transfer (FRET)-based assay and a gel-shift assay.

Principle of the Assays

FRET-Based Assay: This high-throughput assay utilizes a synthetic peptide substrate that mimics the LspA cleavage site. The peptide is labeled with a fluorophore and a quencher pair. In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage by LspA, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity. The inhibitory effect of this compound is determined by measuring the reduction in the rate of fluorescence increase.

Gel-Shift Assay: This method provides a direct visual confirmation of LspA's proteolytic activity and its inhibition. The assay typically involves a coupled reaction where the substrate for LspA, a prolipoprotein, is first generated in situ by the action of prolipoprotein diacylglyceryl transferase (Lgt). LspA then cleaves the signal peptide from the prolipoprotein, resulting in a smaller mature lipoprotein. The cleavage event is visualized as a "shift" in the molecular weight of the protein on an SDS-PAGE gel. Inhibition by this compound is observed as a decrease in the appearance of the cleaved product.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the bacterial lipoprotein processing pathway and the general workflows for the FRET-based and gel-shift assays.

lipoprotein_pathway Preprolipoprotein Preprolipoprotein Lgt Lgt (Prolipoprotein diacylglyceryl transferase) Preprolipoprotein->Lgt Diacylglyceryl transfer Prolipoprotein Prolipoprotein LspA LspA (Lipoprotein signal peptidase) Prolipoprotein->LspA Signal peptide cleavage Mature_Lipoprotein Mature Lipoprotein Lgt->Prolipoprotein LspA->Mature_Lipoprotein This compound This compound This compound->LspA Inhibition

Figure 1: Bacterial Lipoprotein Processing Pathway and Inhibition by this compound.

assay_workflows cluster_fret FRET-Based Assay Workflow cluster_gel Gel-Shift Assay Workflow FRET_Start Start FRET_Reagents Combine Recombinant LspA, FRET Substrate, and this compound FRET_Start->FRET_Reagents FRET_Incubate Incubate at 37°C FRET_Reagents->FRET_Incubate FRET_Measure Measure Fluorescence (Kinetic Read) FRET_Incubate->FRET_Measure FRET_Analyze Analyze Data (Calculate IC50) FRET_Measure->FRET_Analyze FRET_End End FRET_Analyze->FRET_End GEL_Start Start GEL_Lgt_Reaction Step 1: Lgt Reaction (Lgt, ppICP, DOPG) GEL_Start->GEL_Lgt_Reaction GEL_LspA_Reaction Step 2: LspA Reaction (Add LspA and this compound) GEL_Lgt_Reaction->GEL_LspA_Reaction GEL_Quench Quench Reaction GEL_LspA_Reaction->GEL_Quench GEL_SDS_PAGE SDS-PAGE GEL_Quench->GEL_SDS_PAGE GEL_Visualize Visualize and Quantify Bands GEL_SDS_PAGE->GEL_Visualize GEL_Analyze Analyze Data (Calculate IC50) GEL_Visualize->GEL_Analyze GEL_End End GEL_Analyze->GEL_End

Figure 2: Experimental Workflows for FRET-Based and Gel-Shift Assays.

Quantitative Data Summary

The inhibitory activity of this compound against LspA from various bacterial species has been determined using the assays described below. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency.

Bacterial SpeciesLspA OrthologAssay TypeIC50 (nM)
Pseudomonas aeruginosaPaLspAFRET-based40[1]
Pseudomonas aeruginosaPaLspAGel-shift640
Escherichia coliEcLspANot Specified0.76
Staphylococcus aureusSaLspAGel-shift171,000

Experimental Protocols

Recombinant LspA Expression and Purification (General Protocol)

This protocol describes the general steps for producing and purifying His-tagged LspA for use in in vitro assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the His-tagged LspA gene

  • Luria-Bertani (LB) medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20-50 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography resin

Protocol:

  • Transform the LspA expression vector into a suitable E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Use the starter culture to inoculate a larger volume of LB medium with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to pellet cell debris.

  • Apply the clarified lysate to a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged LspA with Elution Buffer.

  • Analyze the purified protein by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA).

  • For long-term storage, dialyze the purified LspA into a suitable storage buffer (e.g., containing 50% glycerol) and store at -80°C.

FRET-Based LspA Inhibition Assay

Materials:

  • Purified recombinant LspA

  • FRET peptide substrate (e.g., with an N-terminal quencher and a C-terminal fluorophore)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • In a 96-well plate, add the diluted this compound solutions or vehicle control.

  • Add the FRET peptide substrate to each well to a final concentration of 50 µM.[1]

  • Initiate the reaction by adding purified LspA to each well to a final concentration of 40 nM.[1]

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Gel-Shift LspA Inhibition Assay

This is a two-step coupled assay.

Materials:

  • Purified recombinant LspA

  • Purified recombinant prolipoprotein diacylglyceryl transferase (Lgt)

  • Purified preprolipoprotein substrate (e.g., prepro-inhibitor of cysteine protease, ppICP)

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% Triton X-100)

  • This compound stock solution (in DMSO)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels, running buffer, and electrophoresis system

  • Protein stain (e.g., Coomassie Brilliant Blue or silver stain)

Protocol: Step 1: Lgt-mediated lipidation of ppICP

  • In a microcentrifuge tube, prepare the Lgt reaction mixture containing:

    • Reaction Buffer

    • 12 µM ppICP[1]

    • 600 µM DOPG[1]

    • 1.2 µM Lgt[1]

  • Incubate the mixture at 37°C for 60 minutes to allow for the conversion of ppICP to the diacylated prolipoprotein (pICP), which is the substrate for LspA.[1]

Step 2: LspA cleavage and inhibition by this compound

  • Prepare a serial dilution of this compound in Reaction Buffer.

  • To the Lgt reaction mixture from Step 1, add the diluted this compound solutions or a vehicle control.

  • Initiate the LspA reaction by adding purified LspA to a final concentration of 0.5 µM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

SDS-PAGE Analysis:

  • Load the samples onto an SDS-PAGE gel (e.g., 15% acrylamide).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with a suitable protein stain to visualize the protein bands. The uncleaved substrate (pICP) and the cleaved product (mature ICP) will appear as distinct bands with different molecular weights.

  • Quantify the band intensities using densitometry software.

  • Calculate the percentage of substrate cleavage for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Globomycin Concentration for Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing globomycin (B1604857) concentration for bacterial growth inhibition experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a cyclic peptide antibiotic that specifically targets and inhibits the bacterial enzyme Lipoprotein Signal Peptidase II (LspA).[1] LspA is crucial for the processing and maturation of lipoproteins in Gram-negative bacteria. By inhibiting LspA, this compound disrupts the bacterial cell envelope integrity, leading to the formation of spheroplasts and ultimately cell death.[2]

2. What is the spectrum of activity for this compound?

This compound is primarily active against Gram-negative bacteria.[2] It has shown limited to no significant activity against Gram-positive bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) often exceeding 100 µg/mL for these organisms.

3. How should I prepare a stock solution of this compound?

This compound is sparingly soluble in water but soluble in several organic solvents. For experimental use, it is recommended to prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO), methanol, or ethanol. A common stock concentration is 10 mg/mL in DMSO.

4. How should I store this compound powder and stock solutions?

This compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO can also be stored at -20°C for several months. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

5. What are the known mechanisms of resistance to this compound?

Bacteria can develop resistance to this compound through several mechanisms, including:

  • Overexpression of the LspA enzyme: An increase in the amount of the target enzyme can overcome the inhibitory effect of this compound.

  • Mutations in the lpp gene: Deletion or decreased expression of the major outer membrane lipoprotein, Lpp, can confer resistance.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of this compound

The following table summarizes the reported MIC values of this compound against various Gram-negative bacteria. Note that MIC values can vary depending on the specific strain and the experimental conditions.

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliATCC 2592210
Pseudomonas aeruginosa95016
Klebsiella pneumoniaeATCC 700603>10
Acinetobacter baumanniiAB507532
Acinetobacter baumanniiAB1797816
Enterobacter cloacaeATCC 13047>10

Experimental Protocols

Detailed Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution

This protocol is a guideline for determining the MIC of this compound against a target Gram-negative bacterium.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture of the test organism

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

    • Further dilute this stock solution in CAMHB to create a working stock at twice the highest desired final concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound to the final test concentrations.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition of growth at any concentration 1. Inactive this compound. 2. Resistant bacterial strain. 3. Incorrect this compound concentration. 4. High inoculum density.1. Use a fresh stock of this compound. 2. Verify the susceptibility of your strain or test a known susceptible control strain. 3. Double-check all dilution calculations. 4. Ensure the inoculum is standardized to 0.5 McFarland before dilution.
Inconsistent results between replicates 1. Pipetting errors. 2. Incomplete mixing of this compound or inoculum. 3. Contamination.1. Use calibrated pipettes and ensure proper technique. 2. Mix thoroughly after each dilution and after adding the inoculum. 3. Use aseptic techniques throughout the procedure. Check the sterility control well for growth.
Partial inhibition or "trailing" growth at higher concentrations 1. Heteroresistance within the bacterial population. 2. This compound degradation. 3. Sub-optimal incubation conditions.1. Re-streak the culture from the well with trailing growth to check for resistant subpopulations. 2. Ensure proper storage of this compound stock solutions. 3. Verify incubator temperature and incubation time.
Precipitation of this compound in the wells 1. Poor solubility in the test medium. 2. Exceeding the solubility limit.1. Ensure the final concentration of DMSO is low (typically ≤1%) to avoid toxicity and solubility issues. 2. Prepare a more dilute working stock solution if precipitation is observed.
No growth in the positive control well 1. Inoculum was not viable. 2. Error in adding the inoculum.1. Use a fresh bacterial culture. 2. Repeat the experiment, ensuring the inoculum is added to the control well.

Visualizations

Globomycin_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Prolipoprotein Prolipoprotein LspA LspA (Target Enzyme) Prolipoprotein->LspA Processing Mature_Lipoprotein Mature Lipoprotein LspA->Mature_Lipoprotein Cleavage Cell_Envelope_Disruption Cell Envelope Disruption LspA->Cell_Envelope_Disruption Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Envelope_Disruption->Bacterial_Cell_Death This compound This compound This compound->LspA Inhibition

This compound's mechanism of action.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Stock_Solution->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Workflow for MIC determination.

References

Troubleshooting unexpected results in Globomycin experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Globomycin (B1604857). The information is designed to address common issues and unexpected results encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing any antibacterial effect of this compound on my Gram-positive bacterial cultures?

A1: This is a common observation. This compound's primary target, the lipoprotein signal peptidase II (LspA), is essential for viability in most Gram-negative bacteria but is often not essential for the in-vitro growth of Gram-positive bacteria.[1][2] Consequently, this compound typically exhibits potent activity against Gram-negative species like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, but shows significantly less or no antimicrobial activity against many Gram-positive bacteria, including Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) often exceeding 100 µg/ml.[1] However, it's worth noting that in some Gram-positive pathogens like MRSA, LspA is considered a critical virulence factor, and its inhibition can reduce survival in environments like human blood.[3] If your research focuses on virulence rather than direct bactericidal effects in Gram-positive organisms, you may need to employ different assay systems to observe the impact of this compound.

Q2: My Gram-negative bacteria are showing resistance to this compound. What are the possible reasons?

A2: Resistance to this compound in Gram-negative bacteria can arise from several mechanisms:

  • Target Modification or Overexpression: Genomic amplifications of the lspA gene can lead to increased levels of the LspA enzyme, sufficient to overcome inhibition by this compound.[2][4] This can sometimes manifest as a "heteroresistance" phenotype, where only a subpopulation of the bacteria shows decreased susceptibility.[2][4]

  • Outer Membrane Permeability: The effectiveness of this compound can be limited by its ability to penetrate the bacterial outer membrane. Some bacteria, like certain clinical isolates of Acinetobacter baumannii, can be inherently less susceptible due to poor penetration.[5]

  • Efflux Pumps: While not the most common mechanism, efflux pumps can contribute to reduced intracellular concentrations of various antibiotics. Testing in the presence of an efflux pump inhibitor could help determine if this is a contributing factor.

  • Alterations in Lipoprotein Levels: A significant decrease in the levels of the major outer membrane lipoprotein, Lpp (Braun's lipoprotein), has been shown to confer resistance to this compound and its analogs.[2][4]

Q3: I'm observing spheroplast formation in my E. coli cultures treated with this compound. Is this expected?

A3: Yes, this is the classic and expected morphological effect of this compound on Gram-negative bacteria.[6][7] this compound inhibits LspA, which is crucial for the processing of bacterial lipoproteins that are essential components of the outer membrane.[3] This inhibition disrupts the integrity of the cell envelope and leads to the formation of osmotically fragile spherical cells called spheroplasts.[3][6]

Q4: I am seeing inconsistent results in my MIC assays. What factors should I check?

A4: Inconsistent MIC results can be due to several factors. Ensure the following are standardized in your protocol:

  • Inoculum Density: The starting concentration of bacteria can influence the apparent MIC. Standardize your inoculum preparation.

  • Incubation Time and Temperature: Antibiotic stability and bacterial growth are sensitive to both time and temperature.[8] Extended incubation times can sometimes lead to an overestimation of the MIC due to antibiotic degradation or the emergence of resistant subpopulations.[8] A standard incubation of 20 hours at 37°C is a good starting point for many assays.[8][9]

  • Solvent and Solubility: this compound is sparingly soluble in water but soluble in solvents like methanol, ethyl acetate, and chloroform.[7] Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in your culture medium.[10] Be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to bacteria.

  • Media Composition: The type of culture medium can affect both bacterial growth and the activity of the antibiotic.[11][12] Use a consistent and appropriate medium for your bacterial strain.

Q5: Can this compound have off-target effects?

A5: While this compound is known as a specific inhibitor of LspA, some studies have reported LspA-independent effects, particularly in organisms where LspA is not essential for viability. For instance, in Mycobacterium tuberculosis, this compound has been shown to have a bactericidal effect that is independent of LspA inhibition.[13] Researchers should be aware of this possibility, especially when working with non-classical model organisms.

Q6: I'm observing an increase in outer membrane vesicles (OMVs) in my bacterial cultures after this compound treatment. Is this a known phenomenon?

A6: Yes, exposure to certain antibiotics, especially those that induce cell envelope stress, can lead to an increased production of outer membrane vesicles (OMVs).[14][15] Since this compound disrupts the integrity of the outer membrane by inhibiting lipoprotein processing, it is plausible that this could trigger an OMV response. OMVs can play various roles, including acting as decoys to sequester antibiotics, thereby contributing to a protective effect for the bacterial population.[16][17]

Quantitative Data Summary

For ease of reference, the following tables provide a summary of key quantitative data for this compound experiments.

Table 1: Recommended Concentration Ranges for Common Experiments

ParameterBacterial TypeRecommended Concentration RangeReference
Minimum Inhibitory Concentration (MIC) Gram-negative (E. coli)3.1 - 12.5 µg/mL[3][18]
Gram-positive (S. aureus)>100 µg/mL[1]
Mycobacterium tuberculosis≥40 mg/L (Bacteriostatic)[13]
In Vitro LspA Inhibition (IC50) Pseudomonas aeruginosa LspA40 nM[19]

Table 2: Recommended Incubation Parameters

Experiment TypeParameterRecommended ValueRationale & Reference
MIC Assay Incubation Time20 hoursStandard for antibiotic susceptibility testing to ensure sufficient bacterial growth.[8]
Incubation Temperature37°CMimics physiological conditions for most pathogenic bacteria.[9]
Peptide Inhibition Assay Pre-incubation Time30-60 minutesAllows for sufficient time for the inhibitor to interact with the bacteria before observing the effect.[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent such as DMSO (e.g., 10 mg/mL).[10]

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Tryptic Soy Broth). Dilute the overnight culture to achieve a standardized inoculum density, typically around 5 x 105 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve the desired concentration range.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 20 hours.[8]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro LspA Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This is a generalized protocol based on published methods.[19]

  • Reagents:

    • Purified LspA enzyme.

    • A FRET peptide substrate containing an N-terminal quencher and a C-terminal fluorophore, designed to be cleaved by LspA.

    • Assay buffer.

    • This compound or test compounds.

  • Assay Setup: In a microplate, combine the purified LspA enzyme and the FRET substrate in the assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

  • Incubation: Incubate the plate at 37°C for a predetermined amount of time, allowing the enzymatic reaction to proceed.

  • Fluorescence Reading: Measure the fluorescence intensity. Cleavage of the FRET substrate by LspA will separate the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the LspA activity.

Visualizations

Globomycin_Signaling_Pathway This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane Pre-prolipoprotein Pre-prolipoprotein Lgt Lgt (Diacylglyceryl Transferase) Pre-prolipoprotein->Lgt Translocation Prolipoprotein Prolipoprotein Lgt->Prolipoprotein Adds diacylglyceryl group LspA LspA (Signal Peptidase II) Mature Lipoprotein Mature Lipoprotein LspA->Mature Lipoprotein Cleaves signal peptide Prolipoprotein->LspA This compound This compound This compound->LspA Inhibits

Caption: this compound inhibits the bacterial lipoprotein signaling pathway.

Globomycin_Experimental_Workflow General Experimental Workflow start Start prep_this compound Prepare this compound Stock Solution (e.g., in DMSO) start->prep_this compound prep_bacteria Prepare Bacterial Inoculum (Standardized Density) start->prep_bacteria mic_assay Perform MIC Assay (Broth Microdilution) prep_this compound->mic_assay prep_bacteria->mic_assay incubation Incubate (e.g., 37°C, 20h) mic_assay->incubation read_results Read & Analyze Results (Determine MIC) incubation->read_results end End read_results->end

Caption: A typical workflow for a this compound MIC experiment.

Globomycin_Troubleshooting_Tree Troubleshooting Decision Tree start Unexpected Experimental Result q_no_effect No antibacterial effect observed? start->q_no_effect q_resistance Resistance observed in Gram-negative bacteria? start->q_resistance q_inconsistent Inconsistent results? start->q_inconsistent a_gram_positive Check bacterial type. This compound is less effective against Gram-positives. q_no_effect->a_gram_positive Yes a_off_target Consider off-target effects, especially in non-model organisms. q_no_effect->a_off_target No, in Gram-negatives a_resistance_mech Investigate resistance mechanisms: - LspA overexpression - Outer membrane permeability - Efflux pumps q_resistance->a_resistance_mech Yes a_check_protocol Verify experimental parameters: - Inoculum density - Incubation time/temp - this compound solubility - Media composition q_inconsistent->a_check_protocol Yes

Caption: A decision tree for troubleshooting this compound experiments.

References

Technical Support Center: Overcoming Globomycin's Limited Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with globomycin's limited efficacy against Gram-positive bacteria.

Frequently Asked Questions (FAQs)

Q1: Why does This compound (B1604857) exhibit limited activity against Gram-positive bacteria?

This compound's primary target is the lipoprotein signal peptidase II (LspA), an enzyme crucial for processing bacterial lipoproteins.[1][2][3] While LspA is essential for the viability of most Gram-negative bacteria, it is often not essential for the in vitro growth of many Gram-positive species, although it can be a key virulence factor.[1][3][4][5] This difference in essentiality is the principal reason for this compound's inherently lower activity against Gram-positive bacteria, which is reflected in its high Minimum Inhibitory Concentrations (MICs), often exceeding 100 µg/mL for strains like Staphylococcus aureus.[1][6]

Q2: Are there structural modifications to this compound that can enhance its activity against Gram-positive bacteria?

Yes, research has demonstrated that structural modifications to the this compound molecule can significantly improve its potency against Gram-positive bacteria. Specifically, synthetic analogues with a longer fatty acid side chain have shown enhanced activity against S. aureus, including methicillin-resistant S. aureus (MRSA), with MIC values dropping into the 6.25 to 12.5 µg/mL range.[1][7] This suggests that the natural structure of this compound is not optimized for interaction with the Gram-positive cell envelope or the LspA enzyme in these organisms.

Q3: Can this compound's activity be enhanced by combining it with other antimicrobial agents?

Yes, synergistic interactions have been observed when this compound or its analogs are combined with other antibiotics. For instance, studies have shown that combining LspA inhibitors with other agents can lead to increased efficacy. This approach often involves targeting different pathways that, when inhibited simultaneously, result in a more potent antibacterial effect. A checkerboard assay is a common method to screen for and quantify such synergistic relationships.

Q4: What are some potential strategies to increase the uptake of this compound into Gram-positive bacterial cells?

The thick peptidoglycan cell wall of Gram-positive bacteria can act as a barrier to this compound penetration. One strategy to overcome this is to permeabilize the cell wall using agents such as lysozyme (B549824), which enzymatically degrades peptidoglycan, or sub-inhibitory concentrations of β-lactam antibiotics that interfere with cell wall synthesis. This can potentially increase the intracellular concentration of this compound, thereby enhancing its activity.

Troubleshooting Guides

Issue 1: High and Variable Minimum Inhibitory Concentration (MIC) Values for this compound Against Gram-Positive Bacteria

Possible Causes:

  • Inherent Resistance: As discussed, many Gram-positive bacteria are intrinsically less susceptible to this compound due to the non-essential nature of LspA for their growth in standard laboratory conditions.

  • Compound Precipitation: this compound has limited solubility in aqueous solutions and may precipitate in the assay medium, leading to an artificially high and variable MIC.[1]

  • Inoculum Preparation: An inconsistent or incorrect inoculum density can significantly impact MIC results.

  • Media Composition: Components in the growth medium may interact with this compound, reducing its effective concentration.

Troubleshooting Steps:

  • Confirm Strain Susceptibility: Review literature for expected this compound MICs for your specific Gram-positive strain. If high MICs are expected, consider using a this compound analogue with known enhanced activity.

  • Address Solubility Issues:

    • Prepare high-concentration stock solutions of this compound in a suitable solvent like DMSO.

    • Ensure the final concentration of the solvent in the assay does not affect bacterial growth (typically ≤1%).

    • Visually inspect the wells of your microtiter plate for any signs of precipitation before and after incubation.

    • If precipitation is observed, consider using a different broth medium or adding a non-ionic surfactant at a low, non-inhibitory concentration.

  • Standardize Inoculum:

    • Strictly adhere to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for preparing the bacterial inoculum to a 0.5 McFarland standard.

    • Ensure the final inoculum density in the wells is approximately 5 x 10^5 CFU/mL.

  • Media Quality Control:

    • Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for susceptibility testing.

    • Ensure the pH of the media is within the recommended range.

Issue 2: Inconsistent or No Synergy Observed in Checkerboard Assays with this compound

Possible Causes:

  • Incorrect Concentration Range: The tested concentrations of this compound or the partner antibiotic may not cover the range where synergy occurs.

  • Antagonistic Interaction: The combination of drugs may be indifferent or even antagonistic.

  • Assay Interpretation: Subjective visual interpretation of growth can lead to inconsistent results.

  • "Skipped" Wells: Bacterial clumping or contamination can lead to growth in wells with higher antibiotic concentrations while lower concentrations show no growth.

Troubleshooting Steps:

  • Optimize Concentration Ranges:

    • Perform individual MIC assays for both this compound and the partner antibiotic to determine their respective MICs.

    • In the checkerboard assay, test a range of concentrations from well below to well above the individual MICs for both compounds.

  • Objective Endpoint Measurement:

    • Use a microplate reader to measure the optical density (OD) at 600 nm for a quantitative assessment of growth.

    • Alternatively, a metabolic indicator dye like resazurin (B115843) can be used to determine cell viability.

  • Proper Inoculum Preparation:

    • Ensure a homogenous bacterial suspension is used to avoid clumping. Vortex the inoculum suspension thoroughly before adding it to the microtiter plate.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • Use the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpret the results as follows: Synergy (FIC ≤ 0.5), Additive/Indifference (0.5 < FIC ≤ 4.0), or Antagonism (FIC > 4.0).

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogs against Gram-Positive Bacteria

CompoundOrganismMIC (µg/mL)Reference(s)
This compoundStaphylococcus aureus>100[1][6]
This compound Analog (with longer fatty acid side chain)Staphylococcus aureus (including MRSA)6.25 - 12.5[1]
G5132 (this compound Analog)Staphylococcus aureus USA300High (exact value not specified, but similar to this compound)[2]
G0790 (this compound Analog)Staphylococcus aureus USA300No increased activity compared to this compound[3]

Note: Data for this compound analogs against other Gram-positive species like Enterococcus faecalis and Streptococcus pneumoniae is limited in the reviewed literature.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial culture of the Gram-positive strain to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Microplate reader (optional)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick several colonies of the test organism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL. The final density in the wells will be 5 x 10^5 CFU/mL.

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations. The final concentrations in the assay plate should typically range from 0.06 to 128 µg/mL.

  • Set up the MIC Plate:

    • Add 50 µL of CAMHB to wells 2-12 of each row to be used.

    • Add 100 µL of the highest this compound concentration to well 1.

    • Perform serial dilutions by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as the growth control (containing only CAMHB and the bacterial inoculum).

    • Well 12 should serve as the sterility control (containing only CAMHB).

  • Inoculate the Plate:

    • Add 50 µL of the standardized bacterial inoculum to wells 1-11. Do not inoculate the sterility control well.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the OD600 using a microplate reader.

Protocol 2: Checkerboard Assay for this compound Synergy

Materials:

  • Same materials as for the MIC assay, plus the second antibiotic to be tested.

Procedure:

  • Prepare Inoculum: Prepare the bacterial inoculum as described in the MIC protocol.

  • Prepare Antibiotic Dilutions:

    • Prepare serial two-fold dilutions of this compound (Drug A) along the rows of a 96-well plate in 50 µL of CAMHB.

    • Prepare serial two-fold dilutions of the second antibiotic (Drug B) down the columns of the same plate in 50 µL of CAMHB.

  • Inoculate the Plate:

    • Add 100 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Read Results and Calculate FIC Index:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each drug in every well that shows no growth.

    • The FIC Index for a given well is the sum of the FICs for Drug A and Drug B in that well. The lowest FIC Index value is reported for the combination.

Protocol 3: Enhancing this compound Activity by Cell Wall Permeabilization with Lysozyme

Objective: To determine if weakening the cell wall of Gram-positive bacteria with lysozyme can increase the susceptibility to this compound.

Materials:

  • Gram-positive bacterial culture

  • Lysozyme from chicken egg white (stock solution, e.g., 10 mg/mL in sterile water)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • This compound

  • Materials for MIC assay

Procedure:

  • Bacterial Cell Preparation:

    • Grow the Gram-positive bacteria to mid-log phase in a suitable broth.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile Tris-HCl buffer.

    • Resuspend the cells in Tris-HCl buffer to the desired density for the subsequent assay.

  • Lysozyme Treatment:

    • To the bacterial cell suspension, add lysozyme to a final concentration that is sub-inhibitory. The optimal concentration needs to be determined empirically for each bacterial strain but can range from 10 to 200 µg/mL.

    • Incubate the suspension at 37°C for a predetermined time (e.g., 30-60 minutes) with gentle agitation. This incubation time should also be optimized.

  • MIC Assay with Pre-treated Cells:

    • Following the lysozyme treatment, use the permeabilized cells as the inoculum for a standard this compound MIC assay as described in Protocol 1.

    • Run a parallel MIC assay with untreated cells as a control.

  • Analysis:

    • Compare the MIC of this compound for the lysozyme-treated cells with that of the untreated cells. A significant reduction in the MIC for the treated cells would suggest that increased cell wall permeability enhances this compound's activity.

Visualizations

Globomycin_Mechanism cluster_membrane Cytoplasmic Membrane Prolipoprotein Prolipoprotein Lgt Lgt Prolipoprotein->Lgt Lipid modification Diacylglyceryl_Prolipoprotein Diacylglyceryl-Prolipoprotein Lgt->Diacylglyceryl_Prolipoprotein LspA LspA Diacylglyceryl_Prolipoprotein->LspA Signal peptide cleavage Mature_Lipoprotein Mature Lipoprotein LspA->Mature_Lipoprotein This compound This compound This compound->LspA Inhibition Experimental_Workflow start Start: Addressing this compound's Limited Activity mic_assay Protocol 1: Determine Baseline MIC of this compound start->mic_assay synergy_screen Protocol 2: Checkerboard Assay for Synergy mic_assay->synergy_screen High MIC uptake_enhancement Protocol 3: Cell Wall Permeabilization mic_assay->uptake_enhancement High MIC data_analysis Data Analysis and Interpretation synergy_screen->data_analysis uptake_enhancement->data_analysis conclusion Conclusion: Strategies to Potentiate this compound data_analysis->conclusion Troubleshooting_Logic start Inconsistent Experimental Results check_mic High/Variable MIC? start->check_mic check_synergy Inconsistent Synergy? start->check_synergy solubility Check Compound Solubility check_mic->solubility Yes inoculum Verify Inoculum Density check_mic->inoculum Yes media Assess Media Quality check_mic->media Yes concentration Optimize Drug Concentrations check_synergy->concentration Yes interpretation Use Objective Endpoint check_synergy->interpretation Yes clumping Ensure Homogenous Inoculum check_synergy->clumping Yes

References

Overcoming poor permeability of Globomycin across the outer membrane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to overcome the challenges of Globomycin's poor permeability across the bacterial outer membrane.

Frequently Asked Questions (FAQs)

Q1: What is This compound (B1604857) and what is its mechanism of action?

A1: this compound is a cyclic peptide antibiotic naturally produced by several strains of actinomycetes.[1] Its primary mechanism of action is the inhibition of a crucial bacterial enzyme called Lipoprotein Signal Peptidase II (LspA).[2][3] LspA is responsible for the post-translational processing of lipoproteins, which are essential for various functions in bacteria, including cell wall formation and maintenance of outer membrane integrity.[4][5] By sterically blocking the active site of LspA, this compound prevents the cleavage of the signal peptide from prolipoproteins, leading to an accumulation of these precursors in the cytoplasmic membrane, which is ultimately lethal to the bacterial cell.[1][5]

Q2: Why is this compound's permeability across the Gram-negative outer membrane so poor?

A2: The outer membrane of Gram-negative bacteria is a formidable barrier that effectively excludes many antibiotics.[6][7] This membrane's outer leaflet is composed of lipopolysaccharides (LPS), which create a tightly packed, negatively charged surface that limits the diffusion of hydrophobic and large molecules.[4][8] this compound, being a hydrophobic cyclic peptide, has inefficient penetration through this impermeable barrier, resulting in weak antibacterial activity against most wild-type Gram-negative bacteria.[6][9][10]

Q3: What makes LspA an attractive target for antibiotic development?

A3: LspA is an ideal antibiotic target for several reasons. Firstly, it is an essential enzyme for the viability of most Gram-negative bacteria.[9][11] Secondly, it is highly conserved across many pathogenic bacterial species.[6] Lastly, LspA is a bacterial-specific enzyme, meaning it is not found in humans, which suggests that its inhibitors would have high selectivity and low potential for host toxicity.[5] The crystal structure of LspA complexed with this compound has been solved, providing a blueprint for the rational design of new, more potent analogues.[2][5]

Q4: What are the downstream consequences of LspA inhibition in bacteria?

A4: Inhibition of LspA blocks the lipoprotein maturation pathway. This leads to the toxic accumulation of unprocessed prolipoproteins in the inner membrane and disrupts the localization of lipoproteins to the outer membrane.[5] This disruption of cell surface integrity has wide-ranging effects, impacting outer membrane stability, cell division, nutrient transport, and signal transduction, ultimately leading to cell death.[1][12]

Troubleshooting Guides

Issue 1: My wild-type E. coli (or other Gram-negative) strain shows high resistance to this compound in my assay.

Possible Cause Explanation & Suggested Solution
Inherent Outer Membrane Barrier The primary reason for low activity is the poor permeability of this compound across the intact outer membrane of wild-type Gram-negative bacteria.[6][9] Solution: For initial screening of LspA inhibitors, consider using strains with a compromised outer membrane, such as those with mutations in the LPS core biosynthesis pathway (e.g., waaC, waaF mutants).[8] Alternatively, chemical permeabilization can be used.
Efflux Pump Activity Even if some this compound molecules penetrate the outer membrane, they may be actively removed from the cell by multidrug efflux pumps before they can reach their target, LspA.[7] Solution: Use strains deficient in major efflux pumps (e.g., AcrAB-TolC mutants in E. coli) or use a known efflux pump inhibitor in conjunction with your experiment, though this can complicate data interpretation.
Incorrect Assay Conditions The growth medium, pH, or incubation time may not be optimal for observing this compound's activity. Solution: Review literature for established protocols. For example, some studies on MRSA (a Gram-positive bacterium) use Mueller-Hinton Broth (MHB) with 2% NaCl.[1] Ensure your conditions are appropriate for the specific bacterial species you are testing.

Issue 2: How can I experimentally increase the uptake of this compound or its analogues?

Strategy Description & Recommendations
Use of Chemical Permeabilizers Certain agents can disrupt the outer membrane, making it more permeable to hydrophobic compounds. Recommendations: Co-administer your LspA inhibitor with a sub-lethal concentration of a known permeabilizer. Common choices include: • Chelators: EDTA, which removes the divalent cations (Mg²⁺, Ca²⁺) that stabilize the LPS layer.[4][13] • Polycations: Polymyxin B nonapeptide (PMBN), which binds to the anionic LPS and disorganizes the membrane.[7][13]
Genetic Modification of Test Strains Using mutant strains provides a more controlled way to assess compound activity without the confounding effects of a permeabilizing agent. Recommendations: As mentioned in Issue 1, utilize strains with defects in LPS biosynthesis or efflux pump components. This is a standard approach in early-stage antibiotic discovery.[6][8]
Synthesize Analogues with Improved Properties This is a drug development strategy rather than a simple experimental fix. Recommendations: Use structure-activity relationship (SAR) studies and computational design to create new analogues of this compound.[10][11][14] The goal is to modify the molecule to improve its ability to cross the outer membrane while retaining high affinity for LspA.[9]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of Computationally Designed this compound Analogues

The following data summarizes the antimicrobial activity of this compound and novel computationally designed analogues against several ESKAPE-E pathogens.[15][16] Lower MIC values indicate higher potency.

CompoundP. aeruginosa 950 (μg/mL)E. coli ATCC 25922 (μg/mL)A. baumannii AB5075 (μg/mL)A. baumannii ATCC 17978 (μg/mL)
This compound 16103216
G1b 32322516
G2a 32321612.5
G2d 32321616

Data sourced from ACS Chemical Biology.[15][16]

Key Experimental Protocols

Protocol 1: Outer Membrane Permeability Assay (NPN Uptake Method)

This protocol assesses the ability of a compound to permeabilize the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but strongly upon partitioning into a hydrophobic membrane interior.

Materials:

  • Mid-log phase bacterial culture (e.g., E. coli, P. aeruginosa)

  • HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose

  • NPN stock solution (e.g., 500 µM in acetone)

  • Test compound (e.g., this compound analogue, permeabilizer)

  • Positive control (e.g., Polymyxin B)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).

  • Harvest cells by centrifugation (e.g., 8,000 x g for 10 min).[17]

  • Wash the cell pellet twice by resuspending in HEPES buffer and centrifuging again.[17]

  • Resuspend the final pellet in HEPES buffer to an OD₆₀₀ of 0.5.

  • In a 96-well plate or cuvette, add the cell suspension.

  • Add NPN to a final concentration of 10 µM and mix.

  • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Add the test compound at the desired concentration. The positive control (e.g., Polymyxin B) and a no-compound negative control should be run in parallel.

  • Immediately monitor the increase in fluorescence over time. The rate and magnitude of the fluorescence increase are proportional to the degree of outer membrane permeabilization.[18]

Protocol 2: In Vitro LspA Inhibition Assay (SDS-PAGE Gel-Shift Method)

This assay confirms direct inhibition of LspA by measuring its ability to cleave a prolipoprotein substrate. Inhibition is observed as a lack of product formation.[15]

Materials:

  • Purified recombinant LspA enzyme

  • Purified recombinant prolipoprotein substrate (e.g., ppICP)[15]

  • Purified Lgt (prolipoprotein diacylglyceryl transferase) enzyme

  • Lipid substrate for Lgt (e.g., DOPG)

  • Test inhibitor (e.g., this compound analogue)

  • Reaction buffer

  • SDS-PAGE gels and reagents

  • Gel imaging system

Procedure:

  • Acylation Step: In a reaction tube, combine the prolipoprotein substrate (ppICP), lipid (DOPG), and Lgt enzyme in reaction buffer. Incubate at 37°C for 60 minutes. This converts the pre-prolipoprotein (ppICP) to the acylated prolipoprotein (pICP), which is the substrate for LspA.[15]

  • Inhibition Step: Add the test inhibitor at various concentrations to the reaction mixture. Also include a positive control (this compound) and a no-inhibitor (DMSO) negative control.

  • Cleavage Step: Initiate the cleavage reaction by adding purified LspA enzyme. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Boil the samples and run them on an SDS-PAGE gel.

  • Visualization: Stain the gel (e.g., with Coomassie Blue). The uncleaved substrate (pICP) will run at a higher molecular weight than the cleaved product (DA-ICP).[15] Successful inhibition is indicated by a strong band for the substrate and a weak or absent band for the product compared to the no-inhibitor control. Quantify band intensities to determine IC₅₀ values.

Visual Diagrams and Workflows

Globomycin_Mechanism Prolipoprotein Prolipoprotein (Anchored by Signal Peptide) LspA LspA Enzyme Prolipoprotein->LspA LspA Cleavage Mature_Lipoprotein Mature Lipoprotein (Transported to Outer Membrane) LspA->Mature_Lipoprotein Releases Accumulation Toxic Accumulation of Prolipoproteins LspA->Accumulation Inhibition leads to This compound This compound This compound->LspA Inhibits

Caption: this compound inhibits the LspA enzyme, blocking lipoprotein maturation.

Outer_Membrane_Barrier Gram-Negative Outer Membrane Barrier to this compound OM Outer Membrane Lipopolysaccharide (LPS) Layer Porin Channels Lipoproteins This compound This compound This compound->OM:f1 Blocked by hydrophobic nature This compound->OM:f2 Too large for most porins Periplasm Periplasm This compound->Periplasm Limited Entry Efflux Efflux Pump (e.g., AcrAB-TolC) Periplasm->Efflux Pumped out Efflux->this compound

Caption: The outer membrane and efflux pumps limit this compound's entry.

Troubleshooting_Workflow Start Start: Low whole-cell activity of LspA inhibitor CheckInVitro Confirm in vitro LspA inhibition? (e.g., Gel-shift assay) Start->CheckInVitro AssessPermeability Assess outer membrane permeability (e.g., NPN uptake assay) CheckInVitro->AssessPermeability Yes Redesign Problem with target binding. Redesign compound. CheckInVitro->Redesign No CheckEfflux Test in efflux-deficient mutant strain? AssessPermeability->CheckEfflux Yes (Good Permeability) PermeabilityIssue Permeability is the issue. Optimize physicochemical properties. AssessPermeability->PermeabilityIssue No (Low Permeability) EffluxIssue Efflux is the issue. Modify compound to evade pumps. CheckEfflux->EffluxIssue No (Activity Restored) Success Compound is potent. CheckEfflux->Success Yes (No Change) Experimental_Workflow_NPN cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Grow bacteria to mid-log phase B 2. Harvest & Wash Cells in HEPES buffer A->B C 3. Resuspend to OD600 = 0.5 B->C D 4. Add NPN probe to cell suspension C->D E 5. Add Test Compound (or control) D->E F 6. Monitor Fluorescence (Ex:350nm, Em:420nm) E->F G 7. Plot Fluorescence vs. Time F->G H 8. Compare rate of increase to controls G->H

References

Technical Support Center: Navigating Globomycin-Associated Toxicity in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Globomycin (B1604857) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the potential toxicity of this compound in experimental models. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the safe and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cyclic peptide antibiotic that primarily targets and inhibits the bacterial enzyme lipoprotein signal peptidase II (LspA).[1][2] LspA is crucial for the processing of bacterial lipoproteins, which are essential components of the bacterial cell envelope.[1][2] By inhibiting LspA, this compound disrupts the bacterial cell wall synthesis, leading to the formation of spheroplasts and ultimately bacterial cell death. It is particularly effective against Gram-negative bacteria.

Q2: Is the toxic effect of this compound specific to bacterial cells?

A2: While this compound's primary target, LspA, is absent in mammalian cells, the compound can still exhibit off-target effects and toxicity in eukaryotic systems, particularly at higher concentrations.[1] The exact mechanisms of its toxicity in mammalian cells are not fully elucidated but may involve interactions with other cellular components. Research has focused on developing this compound analogues with improved selectivity and a wider therapeutic window to minimize host cell toxicity.

Q3: What are the typical signs of this compound-induced toxicity in in vivo models?

A3: In animal models, signs of toxicity can vary depending on the dose, administration route, and animal species. General indicators of toxicity may include weight loss, reduced activity, changes in appetite, and signs of organ distress. For instance, in studies with other antibiotics, histological changes have been observed in lymphoid organs, the gastrointestinal tract, and other tissues at toxic doses. It is crucial to monitor animals closely for any adverse effects.

Troubleshooting Guides

High Cytotoxicity Observed in In Vitro Cell Cultures

Problem: Significant death of mammalian cells is observed at or near the effective concentration for bacteria.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High this compound Concentration Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific mammalian cell line. Use a concentration that is effective against the target bacteria while minimizing host cell toxicity.
Sensitive Cell Line Different cell lines can exhibit varying sensitivities to chemical compounds.[3] Consider testing a panel of cell lines to identify one that is more resistant to the off-target effects of this compound.
Prolonged Exposure Time Reduce the incubation time of this compound with your mammalian cells to the minimum duration required to achieve the desired antibacterial effect.
Solvent Toxicity Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity. Run a vehicle control with the solvent alone at the same concentration used in the experiment.
Adverse Effects Observed in Animal Models

Problem: Animals exhibit signs of distress, significant weight loss, or other adverse effects following this compound administration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Dosage Re-evaluate the dosage based on available preclinical data. If no specific LD50 is available, conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and for the chosen route of administration.
Route of Administration The route of administration can significantly impact toxicity.[4] Consider alternative routes that may reduce systemic exposure or local irritation. For example, if oral administration shows high toxicity, intraperitoneal or subcutaneous routes might be explored, though they also carry risks.[4][5][6]
Formulation Issues Ensure the formulation is appropriate for the chosen route of administration. For parenteral routes, the substance should ideally be sterile, isotonic, and at a physiological pH to minimize irritation.
Animal Health Status Pre-existing health conditions can make animals more susceptible to drug toxicity. Ensure that all animals are healthy and free from underlying diseases before starting the experiment.

Quantitative Toxicity and Efficacy Data

The following tables summarize available data on the efficacy and potential toxicity of this compound and its analogues. Note that specific toxicity data for this compound in mammalian systems is limited in publicly available literature.

Table 1: In Vitro Efficacy of this compound and its Analogues

Compound Organism MIC (μg/mL) MIC (μM)
This compoundEscherichia coli--
This compoundSpiroplasma melliferum-6.25-12.5
This compound Analogue 51E. coli-3.1
This compound Analogue 61E. coli-0.78

MIC: Minimum Inhibitory Concentration

Table 2: General Acute Toxicity Data for Selected Antibiotics in Rodents (for reference)

Compound Animal Route LD50 (mg/kg)
PiperineMouse (male)i.p.43
PiperineMouse (male)oral330
PiperineRat (female)i.p.33.5
PiperineRat (female)oral514
T-2 ToxinRat, Mouse, Guinea Pig, Pigeoni.v., i.g., s.c., i.p., i.t.1.0 - 14
ThymoquinoneMousei.p.104.7
ThymoquinoneMouseoral870.9
ThymoquinoneRati.p.57.5
ThymoquinoneRatoral794.3

LD50: Lethal Dose, 50%. i.p.: intraperitoneal, i.v.: intravenous, i.g.: intragastric, s.c.: subcutaneous, i.t.: intratracheal. Note: This table is for comparative purposes and does not contain data for this compound due to its unavailability in the searched sources.[6][7][8]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with your mammalian cells at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]

  • Remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: In Vivo Administration and Toxicity Monitoring in a Mouse Model

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound and subsequent monitoring for toxicity in mice.

Materials:

  • This compound solution (sterile and isotonic)

  • 8-10 week old mice

  • Appropriate syringes and needles (e.g., 25-27 gauge)[10]

  • Animal scale

Procedure:

  • Dose Preparation: Prepare a sterile, isotonic solution of this compound at the desired concentration. The final injection volume should not exceed 2-3 mL for an adult mouse.[10]

  • Animal Handling and Administration:

    • Weigh each mouse to determine the correct injection volume.

    • Properly restrain the mouse.

    • Administer the this compound solution via intraperitoneal injection into the lower right abdominal quadrant. Aspirate before injecting to avoid administration into the bladder or intestines.[11]

  • Toxicity Monitoring:

    • Clinical Signs: Observe the animals daily for any signs of toxicity, including changes in posture, activity level, breathing, and grooming behavior.

    • Body Weight: Record the body weight of each animal daily. A significant weight loss (e.g., >15-20%) is a common humane endpoint.

    • Food and Water Intake: Monitor food and water consumption daily.

    • Endpoint Analysis: At the end of the study, or if humane endpoints are reached, euthanize the animals. Perform a gross necropsy and collect relevant organs (e.g., liver, kidneys, spleen, lungs) for histopathological analysis to assess for any treatment-related changes.

Signaling Pathways and Experimental Workflows

This compound's Primary Mechanism of Action

The following diagram illustrates the established mechanism of action of this compound in bacteria.

Globomycin_Mechanism cluster_bacterium Bacterial Cell Prolipoprotein Prolipoprotein LspA LspA (Signal Peptidase II) Prolipoprotein->LspA substrate MatureLipoprotein Mature Lipoprotein LspA->MatureLipoprotein processing CellDeath Bacterial Cell Death LspA->CellDeath CellWall Cell Wall Integrity MatureLipoprotein->CellWall maintains CellWall->CellDeath disruption leads to This compound This compound This compound->LspA inhibits

This compound inhibits LspA, disrupting bacterial cell wall integrity.
General Workflow for Assessing this compound Toxicity

This workflow outlines the key steps for evaluating the potential toxicity of this compound in a preclinical setting.

Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment DoseResponse Dose-Response & IC50 Determination (e.g., MTT, Neutral Red Assay) CellLineScreening Screening in Multiple Mammalian Cell Lines DoseResponse->CellLineScreening Decision Proceed to In Vivo? CellLineScreening->Decision MTD Maximum Tolerated Dose (MTD) Study in Rodents ToxicityMonitoring Clinical Observation & Body Weight Monitoring MTD->ToxicityMonitoring Histopathology Histopathological Analysis of Key Organs ToxicityMonitoring->Histopathology End End: Toxicity Profile Established Histopathology->End Start Start: this compound Toxicity Evaluation Start->DoseResponse Decision->MTD Favorable In Vitro Profile Decision->End Unfavorable Profile

A stepwise approach to evaluating this compound toxicity.
Potential Off-Target Effects on Mitochondrial Function

While specific data for this compound is limited, many antibiotics are known to have off-target effects on mitochondria due to their bacterial origins. The following diagram illustrates a general hypothesis for how an antibiotic might induce mitochondrial dysfunction, leading to apoptosis.

Mitochondrial_Toxicity cluster_mitochondrion Mitochondrion MitoResp Mitochondrial Respiration (Electron Transport Chain) ROS Increased ROS Production MitoResp->ROS leads to MMP Decreased Mitochondrial Membrane Potential ROS->MMP causes CytoC Cytochrome c Release MMP->CytoC triggers Caspases Caspase Activation CytoC->Caspases activates Antibiotic Antibiotic (e.g., this compound) Antibiotic->MitoResp potential inhibition Apoptosis Apoptosis Caspases->Apoptosis executes

Hypothesized pathway of antibiotic-induced mitochondrial toxicity.

References

Methods for increasing the yield of Globomycin from Streptomyces cultures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for increasing the yield of Globomycin (B1604857) from Streptomyces cultures. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in this compound production.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments to increase this compound yield.

Problem Potential Cause Suggested Solution
Low or No this compound Production in Wild-Type Strain Suboptimal Culture MediumThe composition of the fermentation medium significantly impacts secondary metabolite production. Test a variety of media with different carbon and nitrogen sources. A study on the this compound producer Streptomyces sp. CA-278952 utilized 16 different fermentation media to identify optimal conditions[1]. For general antibiotic production in Streptomyces, glucose and soluble starch are often effective carbon sources, while soybean meal, peptone, and casein can be good nitrogen sources[2][3][4][5].
Inadequate AerationPoor oxygen supply can limit the growth of Streptomyces and the biosynthesis of secondary metabolites[6]. Ensure vigorous shaking (e.g., 180-250 rpm) in baffled flasks to maximize aeration[5][7]. For bioreactors, maintaining optimal dissolved oxygen levels is crucial[8].
Incorrect pH of the MediumThe optimal pH for antibiotic production by Streptomyces is typically between 6.0 and 7.2[3][5]. Monitor and adjust the initial pH of your culture medium.
Low Yield After Heterologous Expression of this compound BGC Unsuitable Heterologous HostThe choice of heterologous host is critical. This compound was successfully produced in Streptomyces albus J1074, but to a much lesser extent in Streptomyces coelicolor M1146[9]. It's recommended to test several well-characterized Streptomyces hosts.
Limited Precursor SupplyThis compound biosynthesis requires the non-proteinogenic amino acids L-allo-threonine and L-allo-isoleucine[9][10]. Your heterologous host may not produce these precursors in sufficient quantities. Bioinformatic analysis of S. albus J1074 suggests a potential impairment in L-allo-isoleucine production, leading to the synthesis of this compound congeners with valine instead[9]. Consider precursor feeding strategies.
Codon Usage MismatchAlthough less common within the Streptomyces genus, differences in codon usage between the original producer and the heterologous host can affect protein expression. Ensure your expression construct is optimized for the chosen host if possible.
Inconsistent Batch-to-Batch this compound Yield Inoculum VariabilityThe age and quality of the seed culture can lead to variations in fermentation performance. Standardize your inoculum preparation, including the age of the spore stock or mycelial culture and the seed culture incubation time[3][7].
ContaminationContamination with other microorganisms can deplete nutrients and produce inhibitory compounds, drastically reducing this compound yield[8]. Maintain strict aseptic techniques throughout the entire process.
Difficulty in Extracting and Purifying this compound Inefficient Extraction MethodThis compound is a peptide antibiotic and its extraction efficiency depends on the solvent system and pH. A common method for extracting secondary metabolites from Streptomyces culture broth is liquid-liquid extraction with ethyl acetate[11][12][13][14].
Degradation of the CompoundThis compound may be sensitive to pH extremes or high temperatures. Conduct extraction and purification steps at controlled temperatures and avoid harsh chemical treatments.

Frequently Asked Questions (FAQs)

Q1: What are the known producer strains of this compound?

A1: this compound was originally isolated from several Streptomyces strains, including Streptomyces halstedii No. 13912, Streptoverticillium cinnamoneum No. 15037, Streptomyces neohygroscopicus subsp. globomyceticus No. 15631, and Streptomyces hagronensis No. 17834[15]. More recently, the biosynthetic gene cluster has been identified from Streptomyces sp. CA-278952[9][16][17].

Q2: What are the key precursors for this compound biosynthesis?

A2: The structure of this compound is a cyclic lipodepsipeptide containing L-serine, glycine, N-methylleucine, and the non-proteinogenic amino acids L-allo-threonine and L-allo-isoleucine[9][10]. The biosynthesis of L-allo-isoleucine and L-allo-threonine is crucial for producing this compound itself, as opposed to its congeners[9].

Q3: Which heterologous hosts are suitable for this compound production?

A3: Streptomyces albus J1074 has been shown to be a successful heterologous host for producing this compound and its congeners[9][16][17][18]. In contrast, Streptomyces coelicolor M1146 showed much lower production levels[9]. The choice of host is critical and may require screening of several candidate strains.

Q4: How can I optimize the culture medium for higher this compound yield?

A4: Optimization of the culture medium is a multi-step process. Start by testing different carbon and nitrogen sources. A "one-factor-at-a-time" approach can identify key nutrients[2]. For example, you can test various carbohydrates like glucose, mannitol, and soluble starch as carbon sources, and different organic and inorganic nitrogen sources such as soybean meal, peptone, yeast extract, and ammonium (B1175870) sulfate[2][3]. Statistical methods like Response Surface Methodology (RSM) can then be used to fine-tune the concentrations of the most significant components[2].

Q5: What is a general strategy for precursor feeding to increase this compound yield?

A5: Since L-allo-threonine and L-allo-isoleucine are key precursors, a fed-batch fermentation strategy could be beneficial. This involves intermittently feeding these amino acids to the culture medium during fermentation[19]. The timing and concentration of feeding should be optimized. For example, you could start feeding after the initial growth phase (e.g., after 48-72 hours) and continue at regular intervals.

Data Presentation

Table 1: Comparison of Heterologous Hosts for this compound Production
Heterologous HostRelative this compound ProductionKey ObservationsReference
Streptomyces albus J1074HighSuccessfully produced this compound and its congeners. Lacks a DsaE homolog, which may impair L-allo-isoleucine biosynthesis, leading to an increased proportion of certain congeners.[9]
Streptomyces coelicolor M1146Much lower than S. albus J1074Production was significantly less efficient compared to S. albus J1074.[9]
Streptomyces griseofuscusNo detectable production-[9]
S. griseofuscus DEL2 (genome-minimized)No detectable production-[9]
Table 2: General Recommendations for Culture Media Components for Streptomyces
ComponentExamplesTypical Concentration RangeNotesReferences
Carbon Source Glucose, Soluble Starch, Mannitol, Glycerol10 - 40 g/LGlucose is readily metabolized, while starch provides a slower release of carbon. The optimal source and concentration are strain-dependent.[2][3][20]
Nitrogen Source Soybean Meal, Peptone, Yeast Extract, Casein, (NH₄)₂SO₄5 - 25 g/LComplex nitrogen sources often support both growth and secondary metabolite production. The C:N ratio is a critical parameter to optimize.[2][3][21]
Phosphate Source K₂HPO₄, KH₂PO₄0.5 - 2 g/LPhosphate is essential for primary metabolism and can influence the switch to secondary metabolism.[4][19]
Trace Elements MgSO₄·7H₂O, FeSO₄·7H₂O, CaCO₃0.1 - 2 g/LImportant for enzyme function and cell wall integrity. CaCO₃ also acts as a pH buffer.[2][4]

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production
  • Seed Culture Preparation:

    • Prepare a seed medium (e.g., Tryptic Soy Broth or a medium containing soluble starch, glucose, peptone, and yeast extract)[3][7].

    • Inoculate a 250 mL flask containing 50 mL of seed medium with spores or mycelia of the Streptomyces strain.

    • Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm[7].

  • Production Culture:

    • Prepare the production medium in baffled flasks (e.g., 200 mL in a 1 L flask). The optimal medium should be determined experimentally (see Table 2 for starting points).

    • Inoculate the production medium with 5% (v/v) of the seed culture.

    • Incubate at 28-30°C for 7-10 days on a rotary shaker at 180-220 rpm[3][7].

Protocol 2: Solvent Extraction of this compound from Culture Broth
  • Separation of Biomass:

    • Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant[7].

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Extract the supernatant twice with an equal volume of ethyl acetate[11][12][13]. Shake vigorously for 15 minutes for each extraction.

    • Pool the organic (ethyl acetate) layers.

  • Concentration:

    • Concentrate the pooled organic layers under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract[7][12].

    • Dissolve the crude extract in a minimal amount of methanol (B129727) for analysis or further purification.

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation:

    • Dissolve the crude extract in methanol.

    • Filter the sample through a 0.2 µm syringe filter before injection.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 210 nm[18].

    • Quantification: Create a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing the peak areas to the standard curve.

Visualizations

experimental_workflow cluster_prep Strain and Culture Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing strain Streptomyces Strain (Wild-Type or Heterologous Host) seed Seed Culture Preparation (2-3 days) strain->seed production Production Culture (7-10 days) seed->production extraction Solvent Extraction (Ethyl Acetate) production->extraction optimization Optimization of: - Medium Composition - pH - Temperature - Aeration optimization->production precursor Precursor Feeding (e.g., L-allo-isoleucine) precursor->production quantification HPLC Quantification extraction->quantification purification Chromatographic Purification quantification->purification

Caption: Experimental workflow for this compound production.

troubleshooting_logic cluster_strain_type cluster_wt_issues cluster_het_issues start Low this compound Yield wild_type Wild-Type Strain? start->wild_type heterologous Heterologous Host? start->heterologous medium Optimize Culture Medium (Carbon/Nitrogen Sources) wild_type->medium Yes conditions Optimize Physical Conditions (pH, Temp, Aeration) wild_type->conditions Yes host Screen Different Hosts (e.g., S. albus) heterologous->host Yes precursor Implement Precursor Feeding (L-allo-isoleucine, L-allo-threonine) heterologous->precursor Yes bgc Verify BGC Integrity heterologous->bgc Yes

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

Globomycin's Target Specificity: A Comparative Analysis in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Globomycin, a cyclic peptide antibiotic, has garnered significant interest as an inhibitor of lipoprotein signal peptidase A (LspA), a crucial enzyme in bacterial lipoprotein maturation. This guide provides a comparative analysis of this compound's target specificity across various bacterial species, supported by experimental data. We also explore alternative inhibitors and detail the methodologies used to establish target engagement and antibacterial efficacy.

Performance Comparison of LspA Inhibitors

This compound and its analogs exhibit potent activity against many Gram-negative bacteria by specifically targeting LspA. However, its efficacy against Gram-positive bacteria is notably weaker, and in some cases, its antibacterial action is independent of LspA. The following tables summarize the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) of this compound and its comparators.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against various Bacterial Species

CompoundBacterial SpeciesStrainMIC (µg/mL)
This compoundEscherichia coliCFT07310[1]
Pseudomonas aeruginosa-16[1]
Acinetobacter baumannii->32[1]
Staphylococcus aureus->100[2]
Mycobacterium tuberculosis-40-160 (mycobactericidal)[3]
G2a (analog)Escherichia coli-32[1]
Pseudomonas aeruginosa-32[1]
Acinetobacter baumanniiStrain 18[1]
Strain 216[1]
G2d (analog)Escherichia coli-32[1]
Pseudomonas aeruginosa-32[1]
Acinetobacter baumanniiStrain 18[1]
Strain 216[1]
Myxovirescin AEnterobacteria-1-5[4]
Pseudomonas spp.-20-50[4]
Gram-positive bacteria-20-50[4]

Table 2: IC50 Values for LspA Inhibition

CompoundLspA SourceIC50
This compoundPseudomonas aeruginosa40 nM[1]
G1a (analog)Pseudomonas aeruginosa2.94 ± 0.85 µM[1]
G1b (analog)Pseudomonas aeruginosa3.68 ± 0.42 µM[1]
G2a (analog)Pseudomonas aeruginosaNot specified, but shown to inhibit
G2d (analog)Pseudomonas aeruginosaNot specified, but shown to inhibit

Signaling Pathway and Experimental Workflows

To understand how this compound's target specificity is determined, it is essential to visualize the lipoprotein processing pathway and the experimental workflows used to study its inhibition.

lipoprotein_processing_pathway cluster_membrane Inner Membrane Preprolipoprotein Preprolipoprotein Lgt Lgt Preprolipoprotein->Lgt Diacylglyceryl transfer Prolipoprotein Prolipoprotein LspA LspA Prolipoprotein->LspA Signal peptide cleavage Diacylglyceryl_Lipoprotein Diacylglyceryl Lipoprotein Lnt Lnt (Gram-negative only) Diacylglyceryl_Lipoprotein->Lnt N-acylation Mature_Lipoprotein Mature Lipoprotein (Gram-negative) Lgt->Prolipoprotein LspA->Diacylglyceryl_Lipoprotein Lnt->Mature_Lipoprotein This compound This compound This compound->LspA Inhibition

Figure 1. Lipoprotein processing pathway and this compound's mode of action.

The following diagram illustrates a typical workflow for assessing the target specificity of LspA inhibitors.

experimental_workflow cluster_whole_cell Whole-Cell Assays cluster_in_vitro In Vitro Assays MIC_determination MIC Determination (Broth Microdilution) Antibacterial Activity Antibacterial Activity MIC_determination->Antibacterial Activity Lipoprotein_processing_blot Lipoprotein Processing Analysis (Western Blot) Target Engagement\n(in vivo) Target Engagement (in vivo) Lipoprotein_processing_blot->Target Engagement\n(in vivo) LspA_inhibition_FRET LspA Inhibition Assay (FRET) Enzyme Kinetics (IC50) Enzyme Kinetics (IC50) LspA_inhibition_FRET->Enzyme Kinetics (IC50) LspA_inhibition_gel LspA Inhibition Assay (Gel-shift) Confirmation of Inhibition Confirmation of Inhibition LspA_inhibition_gel->Confirmation of Inhibition Bacterial_culture Bacterial Culture Bacterial_culture->MIC_determination Bacterial_culture->Lipoprotein_processing_blot Compound Test Compound (e.g., this compound) Compound->MIC_determination Compound->Lipoprotein_processing_blot Compound->LspA_inhibition_FRET Compound->LspA_inhibition_gel Recombinant_LspA Recombinant LspA Recombinant_LspA->LspA_inhibition_FRET Recombinant_LspA->LspA_inhibition_gel Substrate Substrate (e.g., FRET peptide, prolipoprotein) Substrate->LspA_inhibition_FRET Substrate->LspA_inhibition_gel

Figure 2. Experimental workflow for determining target specificity.

Detailed Experimental Protocols

A multi-pronged approach is necessary to conclusively determine the target specificity of this compound and its analogs. Key experimental methodologies are detailed below.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Protocol: The broth microdilution method is commonly used.

    • Prepare a two-fold serial dilution of the test compound (e.g., this compound) in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Luria-Bertani broth).

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (bacteria only) and negative (medium only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 33°C or 37°C) for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3][5]

In Vitro LspA Inhibition Assay (FRET-based)

This biochemical assay directly measures the inhibition of purified LspA enzyme activity.

  • Protocol:

    • A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is used. The peptide mimics the LspA cleavage site and has a fluorophore and a quencher at its ends.

    • In the uncleaved state, the quencher suppresses the fluorophore's signal.

    • Purified, recombinant LspA is incubated with the FRET substrate in a suitable buffer.

    • Upon cleavage of the substrate by LspA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

    • To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound).

    • Fluorescence is measured over time using a plate reader. The rate of increase in fluorescence is proportional to LspA activity.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[1]

Prolipoprotein Processing Assay (Gel-Shift Assay)

This assay visualizes the accumulation of unprocessed prolipoproteins in the presence of an LspA inhibitor.

  • Protocol:

    • An in vitro reaction is set up containing a purified prolipoprotein substrate (e.g., prepro-inhibitor of cysteine protease, ppICP), the enzyme Lgt, and a lipid substrate (e.g., dioleoylphosphatidylglycerol, DOPG) to produce the prolipoprotein intermediate (pICP).

    • The test inhibitor (e.g., this compound) is added at various concentrations.

    • The reaction is initiated by the addition of purified LspA.

    • The reaction is stopped after a defined incubation period by adding SDS-PAGE loading buffer.

    • The reaction products are separated by SDS-PAGE. The unprocessed prolipoprotein and the cleaved, mature lipoprotein will migrate at different molecular weights.

    • The gel is stained (e.g., with Coomassie Brilliant Blue) and the band intensities are quantified to determine the extent of inhibition.[1]

Western Blot Analysis of Lipoprotein Processing in Whole Cells

This method confirms target engagement within live bacteria by detecting the accumulation of unprocessed lipoproteins.

  • Protocol:

    • Bacterial cultures are grown to a specific phase (e.g., mid-log phase).

    • The cultures are treated with the test inhibitor (e.g., this compound) at various concentrations for a defined period.

    • Cells are harvested, and total protein extracts are prepared.

    • The protein extracts are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose).

    • The membrane is incubated with a primary antibody specific for a particular lipoprotein (e.g., anti-MPT83 for M. tuberculosis or an antibody against an overexpressed lipoprotein like Lpp in E. coli).[3]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

    • The bands corresponding to the unprocessed and processed forms of the lipoprotein are visualized using a chemiluminescent substrate. An accumulation of the higher molecular weight unprocessed form in treated samples indicates LspA inhibition.

References

Globomycin's Antimicrobial Profile: A Comparative Analysis of Cross-Resistance and Synergistic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the antimicrobial agent Globomycin, focusing on its cross-resistance patterns and interactions with other antibiotics. Intended for researchers, scientists, and drug development professionals, this document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's therapeutic potential and limitations.

Executive Summary

This compound, a cyclic peptide antibiotic, is a specific inhibitor of lipoprotein signal peptidase II (LspA), a crucial enzyme in the bacterial lipoprotein processing pathway.[1][2][3][4][5] While demonstrating potent activity against many Gram-negative bacteria, its efficacy against Gram-positive organisms is limited.[1][5][6][7][8][9] Notably, in Methicillin-resistant Staphylococcus aureus (MRSA), this compound exhibits an antagonistic effect when combined with β-lactam antibiotics, leading to increased resistance.[1] Conversely, analogues of this compound are being developed to enhance its spectrum of activity, with some showing promise against MRSA.[6] This guide will delve into the experimental data supporting these observations, provide detailed protocols for assessing antimicrobial interactions, and illustrate the underlying molecular pathway.

Cross-Resistance and Interaction Profile of this compound

This compound's interaction with other antimicrobial agents is highly dependent on the target organism. The most striking interaction is the antagonism observed with β-lactam antibiotics against MRSA.

Antagonism with β-Lactams in MRSA

Studies have shown that the inhibition of LspA by this compound in MRSA leads to a significant increase in resistance to β-lactam antibiotics such as oxacillin (B1211168) and cefotaxime.[1] This phenomenon is attributed to the accumulation of the LspA substrate, diacylglyceryl-prolipoprotein, which is thought to alter the staphylococcal cell envelope, thereby counteracting the effects of β-lactams.[1]

Table 1: Antagonistic Effect of this compound on β-Lactam MICs against MRSA

MRSA StrainAntibioticThis compound Concentration (µg/mL)Fold Increase in MIC
JE2Oxacillin30Growth rescued at inhibitory concentrations
USA300Oxacillin30Growth rescued at inhibitory concentrations
ATCC43300Oxacillin30Growth rescued at inhibitory concentrations
JE2Cefotaxime30Growth rescued at inhibitory concentrations
USA300Cefotaxime30Growth rescued at inhibitory concentrations
ATCC43300Cefotaxime30Growth rescued at inhibitory concentrations

Data summarized from a study by Shoemaker et al. (2021).[1]

Activity Against Gram-Negative Bacteria

This compound and its synthetic analogues exhibit potent activity against a range of Gram-negative bacteria.[5][6][7][8][9] Resistance in Gram-negative species can emerge through mechanisms such as the amplification of the lspA gene or mutations that reduce the levels of the major outer membrane lipoprotein, Lpp.[2][10]

Table 2: MIC of this compound and Analogues against Gram-Negative Bacteria

OrganismCompoundMIC (µg/mL)
Escherichia coliThis compound12.5 - 100
Escherichia coliG0790 (analogue)1.0 - 4.0
Klebsiella pneumoniaeThis compound>100
Klebsiella pneumoniaeG0790 (analogue)4.0
Enterobacter cloacaeThis compound100
Enterobacter cloacaeG0790 (analogue)4.0
Acinetobacter baumanniiThis compound>64
Acinetobacter baumanniiG5132 (analogue)8.0

Data compiled from studies by Pantua et al. (2020) and Huang et al. (2021).

Activity Against Gram-Positive Bacteria

This compound generally displays weak activity against Gram-positive bacteria, including S. aureus, with MIC values often exceeding 100 µg/mL.[1] However, certain synthetic analogues have been developed that show improved activity against MRSA.[6]

Table 3: MIC of this compound and Analogues against Staphylococcus aureus

StrainCompoundMIC (µg/mL)
S. aureus (general)This compound>100
MRSAAnalogue 16.25
MRSAAnalogue 212.5

Data from a study by Kiho et al. (2003).[6]

Experimental Protocols

To ensure the reproducibility and standardization of cross-resistance studies, detailed experimental protocols are essential. The following sections outline the methodologies for determining antimicrobial interactions.

Broth Microdilution Checkerboard Assay

This method is used to assess the in vitro interaction between two antimicrobial agents.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of this compound and the second antimicrobial agent

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Create serial twofold dilutions of this compound horizontally across the plate and the second antibiotic vertically down the plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with 100 µL of the bacterial suspension.

  • Incubate the plates at 35°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Indifference/Additivity: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

This assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.

Materials:

  • Sterile culture flasks

  • Appropriate broth medium (e.g., CAMHB)

  • Bacterial inoculum

  • Stock solutions of antimicrobial agents

  • Apparatus for serial dilutions and plating

Procedure:

  • Prepare flasks containing broth with the antimicrobial agents alone and in combination at concentrations relative to their MICs (e.g., 0.5x, 1x, 2x MIC). Include a growth control flask without antibiotics.

  • Inoculate the flasks with a starting bacterial density of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial tenfold dilutions of each aliquot in sterile saline and plate onto agar (B569324) plates.

  • Incubate the plates for 18-24 hours at 37°C and count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each condition.

Interpretation:

  • Synergy: A ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

  • Indifference: A <2 log10 change in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥2 log10 increase in CFU/mL between the combination and the most active single agent.

Visualizing the Mechanism of Action and Experimental Workflow

Lipoprotein Processing Pathway and this compound's Target

This compound targets LspA, a key enzyme in the lipoprotein processing pathway. This pathway is essential for the maturation of lipoproteins that play critical roles in the bacterial cell envelope.

Lipoprotein_Processing_Pathway Preprolipoprotein Pre-prolipoprotein Lgt Lgt (Diacylglyceryl Transferase) Preprolipoprotein->Lgt Substrate Prolipoprotein Prolipoprotein Lgt->Prolipoprotein Catalyzes LspA LspA (Lipoprotein Signal Peptidase II) Prolipoprotein->LspA Substrate Mature_Lipoprotein Mature Lipoprotein LspA->Mature_Lipoprotein Cleaves signal peptide This compound This compound This compound->LspA Inhibits

Caption: The bacterial lipoprotein processing pathway and the inhibitory action of this compound on LspA.

Experimental Workflow for Cross-Resistance Studies

The following diagram illustrates the logical flow of experiments to determine the cross-resistance profile of an antimicrobial agent.

Experimental_Workflow Start Start: Select Bacterial Strains and Antimicrobial Agents MIC_Determination Determine MIC of Individual Agents Start->MIC_Determination Checkerboard Checkerboard Assay MIC_Determination->Checkerboard Time_Kill Time-Kill Curve Assay MIC_Determination->Time_Kill Calculate_FICI Calculate FICI Checkerboard->Calculate_FICI Interpret_Interaction Interpret Interaction (Synergy, Antagonism, etc.) Calculate_FICI->Interpret_Interaction Conclusion Conclusion on Cross-Resistance Profile Interpret_Interaction->Conclusion Analyze_Kinetics Analyze Killing Kinetics Time_Kill->Analyze_Kinetics Analyze_Kinetics->Conclusion

References

A Comparative Guide to the Inhibition of Lipoprotein Signal Peptidase A (LspA) by Globomycin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. One promising target is the bacterial enzyme Lipoprotein Signal Peptidase A (LspA), which is essential for the maturation of lipoproteins in many pathogenic bacteria. This guide provides a detailed comparison of the structural basis of LspA inhibition by the natural product globomycin (B1604857) and its alternatives, supported by experimental data and methodologies.

Structural Basis of Inhibition: this compound as a Molecular Mimic

This compound, a cyclic peptide antibiotic produced by several strains of actinomycetes, is a well-characterized inhibitor of LspA.[1] Structural studies have been pivotal in elucidating its mechanism of action. The crystal structure of LspA from Pseudomonas aeruginosa in complex with this compound, resolved at 2.8 Å, reveals that this compound functions through molecular mimicry.[2][3][4] It acts as a noncleavable peptide that sterically blocks the active site of the enzyme.[2][3][4][5] This inhibitory action disrupts the post-translational processing of lipoproteins, which are crucial for various functions including cell envelope structure, signal transduction, and transport, thereby compromising bacterial physiology and pathogenicity.[2][3] Mutagenesis studies have identified LspA as an aspartyl peptidase.[2][3][5]

The structure of LspA from the methicillin-resistant Staphylococcus aureus (MRSA) has also been solved in complex with this compound, providing further insights for drug development.[6][7] Interestingly, while this compound is a potent inhibitor of LspA, it shows limited antimicrobial activity against Gram-positive bacteria like S. aureus in isolation.[1] However, its inhibition of LspA can paradoxically increase resistance to β-lactam antibiotics in MRSA.[1]

Comparative Inhibitory Activity

While this compound serves as a foundational tool for studying LspA, its clinical utility is hampered by factors such as poor stability and limited efficacy against certain pathogens.[8][9][10] This has spurred the development of alternative inhibitors, including other natural products and computationally designed analogs.

Table 1: Comparative Inhibitory Activity of LspA Inhibitors

InhibitorTypeOrganism/AssayPotency (IC50/MIC)Reference
This compound Natural ProductE. coliMIC: 0.78-3.1 µM (optimized analogs)[11]
P. aeruginosa LspA (PaLspA) FRET assayIC50: 40 nM[8]
M. tuberculosisMycobactericidal at ≥40 mg/L[12]
S. aureusMIC >100 µg/ml[1]
Myxovirescin (TA) Natural ProductE. coliMore potent than this compound[13]
G1a Designed AnalogPaLspA FRET assayIC50: 2.94 ± 0.85 µM[8]
G1b Designed AnalogPaLspA FRET assayIC50: 3.68 ± 0.42 µM[8]
G2a Designed AnalogA. baumannii AB5075MIC: 6.25 µM[8]
A. baumannii AB17978MIC: 12.5 µM[8]
G2d Designed AnalogA. baumannii AB5075MIC: 6.25 µM[8]
A. baumannii AB17978MIC: 12.5 µM[8]
G0790 Optimized AnalogEnterobacteriaceaeSignificantly increased potency vs. This compound[14]
Compound 51 Optimized AnalogE. coliMIC: 3.1 µM[11]
Compound 61 Optimized AnalogE. coliMIC: 0.78 µM[11]

Note: MIC (Minimum Inhibitory Concentration) values reflect whole-cell activity, while IC50 (half-maximal inhibitory concentration) values from FRET assays represent in vitro enzymatic inhibition.

Recent efforts have focused on creating more stable and potent this compound analogs through computational design and structure-based optimization.[8][11][14] For instance, analogs G2a and G2d have demonstrated antimicrobial activities comparable to or better than this compound against ESKAPE pathogens like E. coli, P. aeruginosa, and A. baumannii.[8] Optimized analogs such as G0790, compound 51, and compound 61 also show improved potency and broader spectrum activity against Gram-negative pathogens.[11][14]

Myxovirescin, another natural antibiotic, also targets LspA.[6][7] Structural studies reveal that despite having different molecular structures, this compound and myxovirescin inhibit LspA in a remarkably similar fashion, acting as non-cleavable tetrahedral intermediate analogs.[6][7] They share a common 19-atom backbone motif that interacts with LspA in a similar manner.[6][7]

It is important to note that the activity of this compound can be species-dependent. For example, while it inhibits LspA in many bacteria, it appears to kill Mycobacterium tuberculosis through an LspA-independent mechanism.[12]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

X-ray Crystallography for Structural Determination

The three-dimensional structures of LspA in complex with inhibitors have been determined using X-ray crystallography.

  • Protein Expression and Purification: The gene encoding LspA is typically cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The protein is then purified from the cell membranes using chromatographic techniques.

  • Crystallization: Growing well-ordered crystals of membrane proteins like LspA is challenging. The purified LspA is complexed with the inhibitor (e.g., this compound) and subjected to crystallization screening under various conditions. For LspA, a lipidic cubic phase (LCP) method or vapor diffusion in the presence of detergents is often employed.[15]

  • Data Collection and Structure Determination: High-quality diffraction data are collected from the crystals using a synchrotron X-ray source.[15] The structure is then solved using molecular replacement or other phasing methods, followed by model building and refinement to yield the final atomic coordinates.[4] The crystal structure of P. aeruginosa LspA complexed with this compound was determined to a resolution of 2.8 Å.[2][4]

In Vitro LspA Inhibition Assays
  • Fluorescence Resonance Energy Transfer (FRET) Assay: This assay is used to quantify the in vitro inhibitory activity of compounds against LspA.[8]

    • A synthetic peptide substrate is designed with a FRET pair (a fluorophore and a quencher) flanking the LspA cleavage site.

    • In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore.

    • Upon cleavage by LspA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

    • The assay is performed in the presence of varying concentrations of the inhibitor, and the IC50 value is determined by measuring the reduction in the rate of fluorescence increase.[8]

  • Gel-Shift Assay: This assay provides a qualitative and semi-quantitative measure of LspA inhibition by monitoring the cleavage of a prolipoprotein substrate.[8]

    • A recombinant pre-prolipoprotein is first lipidated in vitro by the enzyme Lgt to produce the prolipoprotein substrate for LspA.

    • LspA is then added to the reaction mixture in the presence or absence of inhibitors.

    • Cleavage of the signal peptide by LspA results in a product with a lower molecular weight.

    • The reaction products are separated by SDS-PAGE, and the inhibition of LspA activity is quantified by measuring the intensity of the cleaved product band.[8]

Antimicrobial Susceptibility Testing
  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

    • This is typically determined by broth microdilution methods according to standard protocols (e.g., Clinical and Laboratory Standards Institute - CLSI).

    • Bacteria are grown in the presence of serial dilutions of the inhibitor in a suitable growth medium.

    • The MIC is determined after a defined incubation period by visual inspection or by measuring optical density.

Visualizing the Mechanism of Action

To better understand the biological context of LspA inhibition, the following diagrams illustrate the lipoprotein processing pathway and the logical flow of inhibition.

Lipoprotein_Processing_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Preprolipoprotein Pre-prolipoprotein Lgt Lgt (Diacylglyceryl Transferase) Preprolipoprotein->Lgt Sec-dependent translocation Prolipoprotein Prolipoprotein (Lipid-modified) Lgt->Prolipoprotein Lipid modification LspA LspA (Signal Peptidase II) Mature_Lipoprotein Mature Lipoprotein LspA->Mature_Lipoprotein Cleavage Signal_Peptide Signal Peptide LspA->Signal_Peptide Prolipoprotein->LspA

Caption: Bacterial Lipoprotein Processing Pathway.

Globomycin_Inhibition_Workflow Prolipoprotein Prolipoprotein Substrate LspA_Active_Site LspA Active Site Prolipoprotein->LspA_Active_Site Normal processing Binding Binding LspA_Active_Site->Binding This compound This compound This compound->Binding Blocked_Site Blocked LspA Active Site Binding->Blocked_Site Steric hindrance Inhibition Inhibition of Lipoprotein Maturation Blocked_Site->Inhibition Bacterial_Cell_Death Compromised Cell Envelope & Bacterial Cell Death Inhibition->Bacterial_Cell_Death

Caption: Mechanism of LspA Inhibition by this compound.

References

A Comparative Guide to the Efficacy of Globomycin Against Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial agent Globomycin (B1604857), focusing on its effects against various Gram-negative pathogens. The information presented herein is intended to support research and development efforts in the field of novel antibiotics.

Introduction: this compound's Unique Mechanism of Action

This compound is a cyclic lipodepsipeptide antibiotic originally isolated from Streptomyces species.[1] It exhibits potent and specific antibacterial activity against Gram-negative bacteria by targeting an essential enzyme in the lipoprotein biosynthesis pathway.[1] This pathway is critical for the integrity of the bacterial outer membrane.

This compound's specific target is the bacterial enzyme signal peptidase II (LspA).[1] This enzyme is responsible for the cleavage of the signal peptide from prolipoproteins, a crucial step in the maturation of lipoproteins that are destined for the bacterial outer membrane. By inhibiting LspA, this compound causes the accumulation of unprocessed prolipoproteins in the cytoplasmic membrane, which disrupts the cell envelope's integrity, leading to the formation of spheroplasts and ultimately, cell death.[2] Since LspA is absent in eukaryotes, it represents a highly selective and attractive target for the development of new antibiotics.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the lipoprotein maturation pathway in Gram-negative bacteria and the inhibitory action of this compound.

Globomycin_Mechanism cluster_cytoplasm Cytoplasm cluster_im Inner Membrane cluster_periplasm Periplasm cluster_om Outer Membrane Prolipoprotein Prolipoprotein Synthesis Lgt Lgt (Diacylglyceryl Transferase) Prolipoprotein->Lgt Translocation LspA LspA (Signal Peptidase II) Lgt->LspA Acylation Accumulation Prolipoprotein Accumulation Lgt->Accumulation ProcessedLipoprotein Mature Lipoprotein LspA->ProcessedLipoprotein Signal Peptide Cleavage LolCDE LolCDE Complex ProcessedLipoprotein->LolCDE OMLipoprotein Outer Membrane Lipoprotein LolCDE->OMLipoprotein Trafficking This compound This compound This compound->LspA Inhibition Death Cell Death Accumulation->Death

Caption: Mechanism of LspA inhibition by this compound in Gram-negative bacteria.

Comparative Efficacy: In Vitro Susceptibility Data

The effectiveness of this compound is significantly influenced by the permeability of the Gram-negative outer membrane. Wild-type strains, with their robust outer membrane, often show weaker growth inhibition compared to mutants with compromised outer membranes (e.g., lipopolysaccharide defects).[3] This highlights the challenge of drug penetration for this class of antibiotics.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several key Gram-negative pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Pathogen SpeciesStrainMIC (µg/mL)Notes
Escherichia coli(Not specified)12.5Bactericidal effect observed.[5]
Escherichia coliTop 1020Complete inhibition at this concentration.
Klebsiella pneumoniae(Not specified)>10-fold reduced MIC for analogThis compound itself has modest activity, but analogs show significant improvement.[2]
Pseudomonas aeruginosa(Not specified)>64Wild-type strains are generally resistant due to low outer membrane permeability.[1]
Salmonella typhimurium(Not specified)-Sensitivity is increased in mutants with defective lipopolysaccharide structure.[3]
Enterobacter cloacae(Not specified)>10-fold reduced MIC for analogSimilar to K. pneumoniae, analogs are more potent than the parent compound.[2]

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Experimental Protocols

Accurate and reproducible data are paramount in drug development. The following are detailed methodologies for key experiments cited in the study of this compound.

This protocol is based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[4]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-negative pathogen.

Materials:

  • This compound stock solution

  • Sterile 96-well U-bottom microtiter plates[4]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Bacterial culture (18-24 hours old) of the test organism

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard[4]

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (37°C)[7]

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2x concentrated stock solution of this compound in CAMHB. b. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. c. Add 100 µL of the 2x this compound stock to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[7] e. Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[7]

  • Preparation of Bacterial Inoculum: a. Select 3-5 isolated colonies of the test organism from a fresh agar (B569324) plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] d. Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation: a. Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum.[4] b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 37°C for 18-24 hours.[7]

  • Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[6] b. The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.[6] c. Optionally, a plate reader can measure the optical density (OD) at 600 nm to quantify growth inhibition.[4]

This protocol outlines a general method for assessing the direct inhibitory effect of this compound on LspA activity, often using a fluorescence resonance energy transfer (FRET) substrate.[8]

Objective: To quantify the inhibitory potency (e.g., IC₅₀) of this compound against purified LspA enzyme.

Materials:

  • Purified LspA enzyme

  • A synthetic prolipoprotein peptide substrate with a FRET pair (fluorophore and quencher) flanking the LspA cleavage site.

  • This compound at various concentrations.

  • Assay buffer (e.g., HEPES buffer with appropriate salts and detergents).[9]

  • 96-well black plates (for fluorescence measurements).

  • Fluorescence plate reader.

Procedure:

  • Assay Setup: a. In a 96-well plate, add a fixed concentration of the purified LspA enzyme to each well containing the assay buffer. b. Add serial dilutions of this compound to the wells. Include control wells with no inhibitor.

  • Initiation of Reaction: a. Initiate the enzymatic reaction by adding the FRET-labeled peptide substrate to all wells simultaneously.

  • Measurement: a. Immediately begin monitoring the increase in fluorescence over time using a plate reader. Cleavage of the substrate by LspA separates the fluorophore from the quencher, resulting in an increase in fluorescence signal.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration. b. Plot the reaction velocity against the logarithm of the this compound concentration. c. Fit the data to a suitable dose-response curve (e.g., Morrison equation) to determine the half-maximal inhibitory concentration (IC₅₀).[10]

Visualizing the Experimental Workflow

The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Workflow prep_culture 1. Prepare Bacterial Culture (18-24h) prep_inoculum 2. Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate 4. Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate 3. Prepare Serial Dilutions of this compound in 96-Well Plate prep_plate->inoculate incubate 5. Incubate (37°C, 18-24h) inoculate->incubate read 6. Read Results (Visual or Spectrophotometer) incubate->read determine_mic 7. Determine MIC (Lowest concentration with no growth) read->determine_mic

Caption: Standard workflow for MIC determination by broth microdilution.

Conclusion

This compound presents a compelling mechanism of action by specifically targeting LspA, an essential enzyme in Gram-negative bacteria. While its efficacy against wild-type pathogens like P. aeruginosa is limited by outer membrane permeability, it shows potent activity against other species such as E. coli. The development of this compound analogs with improved physicochemical properties has shown promise in enhancing its spectrum and potency against a broader range of Gram-negative pathogens, including K. pneumoniae and E. cloacae.[1][2][11] Further research, guided by the standardized protocols outlined here, is crucial for exploring the full therapeutic potential of LspA inhibitors in an era of growing antibiotic resistance.

References

Validating LspA Inhibition as the Cornerstone of Globomycin's Bactericidal Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental validation of Lipoprotein Signal Peptidase A (LspA) inhibition as the primary bactericidal mechanism of the cyclic peptide antibiotic, Globomycin (B1604857). Through a detailed comparison with its analogs and a review of key experimental data, this document serves as a resource for researchers engaged in antibiotic discovery and development.

Introduction: The Critical Role of LspA in Bacterial Viability

In the quest for novel antibacterial agents, the bacterial lipoprotein maturation pathway presents a compelling target due to its essentiality in many Gram-negative bacteria and its absence in eukaryotes.[1] This pathway is responsible for the post-translational modification of lipoproteins, which are crucial for a variety of cellular functions, including maintenance of the outer membrane integrity, nutrient uptake, and signal transduction.[2][3] A key enzyme in this pathway is Lipoprotein Signal Peptidase A (LspA), which is responsible for the cleavage of the signal peptide from prolipoproteins, a critical step for their maturation and proper localization.[4]

This compound, a natural product isolated from Streptomyces species, has been identified as a potent inhibitor of LspA. It functions by sterically blocking the active site of the enzyme, thereby preventing the processing of lipoproteins and leading to their accumulation in the inner membrane.[5] This disruption of the lipoprotein maturation pathway is the foundation of this compound's bactericidal activity against a range of Gram-negative pathogens.[6]

Performance Comparison: this compound and Its Analogs

The development of synthetic analogs of this compound has been a key strategy to improve its potency, pharmacokinetic properties, and spectrum of activity. Structure-based drug design has led to the creation of promising candidates such as G0790 and G5132.[7][8] The following table summarizes the in vitro activity of this compound and these analogs against several clinically relevant Gram-negative bacteria.

CompoundTarget OrganismMIC (μg/mL)Reference
This compound Escherichia coli CFT073>32[9]
Enterobacter cloacae ATCC 13047>32[9]
Klebsiella pneumoniae ATCC 700603>32[9]
Acinetobacter baumannii AB507532[10]
Acinetobacter baumannii AB1797816[10]
Pseudomonas aeruginosa 95016[10]
G0790 Escherichia coli CFT0734[9]
Enterobacter cloacae ATCC 130478[9]
Klebsiella pneumoniae ATCC 7006034[9]
G5132 Acinetobacter baumannii AB179782[11]
Acinetobacter baumannii (Clinical Isolates)2-4[11]
Escherichia coli0.5[11]
Enterobacter cloacae1[11]
Klebsiella pneumoniae1[11]

Experimental Protocols for Validating LspA Inhibition

The validation of LspA as the target of this compound and the basis for its bactericidal activity relies on a combination of microbiological, genetic, and biochemical assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used approach.

Protocol: Broth Microdilution MIC Assay (adapted from CLSI guidelines) [3][12]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain of interest on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria). Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol: MBC Assay

  • Following MIC Determination: After determining the MIC, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Curve Assay

Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.

Protocol: Time-Kill Curve Assay [13][14]

  • Preparation: Prepare tubes containing CAMHB with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Also, include a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto an appropriate agar medium.

  • Incubation and Colony Counting: Incubate the plates at 35 ± 2°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizing the Mechanism and Validation Workflow

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz DOT scripts to generate these visualizations.

Bacterial Lipoprotein Maturation Pathway

This diagram illustrates the sequential enzymatic steps involved in the maturation of bacterial lipoproteins, highlighting the central role of LspA and its inhibition by this compound.

G cluster_membrane Bacterial Inner Membrane Prolipoprotein Prolipoprotein Diacylglyceryl_Prolipoprotein Diacylglyceryl- Prolipoprotein Prolipoprotein->Diacylglyceryl_Prolipoprotein Lgt Mature_Lipoprotein Mature Lipoprotein Diacylglyceryl_Prolipoprotein->Mature_Lipoprotein LspA Lnt Lnt (Apolipoprotein N-acyltransferase) Mature_Lipoprotein->Lnt Lnt (in some bacteria) Lgt Lgt (Diacylglyceryl Transferase) LspA LspA (Lipoprotein Signal Peptidase A) This compound This compound This compound->LspA Inhibits G cluster_workflow Experimental Validation Workflow cluster_genetic Genetic Validation cluster_biochemical Biochemical Validation Start Hypothesis: This compound kills bacteria by inhibiting LspA MIC_MBC Determine MIC and MBC of This compound against wild-type bacteria Start->MIC_MBC Time_Kill Perform Time-Kill Assays to confirm bactericidal activity MIC_MBC->Time_Kill LspA_mutant Construct LspA deletion or conditional knockdown mutant Time_Kill->LspA_mutant LspA_assay Develop in vitro LspA enzymatic assay Time_Kill->LspA_assay MIC_mutant Determine MIC of this compound against LspA mutant LspA_mutant->MIC_mutant Compare_MIC Compare MICs: Wild-type vs. Mutant MIC_mutant->Compare_MIC Conclusion Conclusion: LspA inhibition is the primary mechanism of bactericidal activity Compare_MIC->Conclusion Inhibition_assay Measure this compound's ability to inhibit purified LspA LspA_assay->Inhibition_assay Inhibition_assay->Conclusion

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Globomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of investigational compounds like globomycin (B1604857) are paramount. As a cyclic lipodepsipeptide antibiotic, this compound requires specific disposal procedures to ensure laboratory safety and prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves suitable for handling peptide-based compounds.

  • Eye Protection: Safety glasses or goggles to protect from splashes.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling stock solutions or powdered forms of this compound.

This compound Waste Segregation and Collection

Proper segregation of waste is the foundational step in safe disposal. All materials that have come into contact with this compound must be treated as hazardous chemical waste.

Table 1: this compound Waste Categorization and Collection

Waste TypeDescriptionCollection Procedure
Liquid Waste Includes unused stock solutions, spent culture media containing this compound, and rinsing solutions from contaminated labware.Collect in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container should be compatible with the solvents used (e.g., DMSO, ethanol).
Solid Waste Includes contaminated labware such as pipette tips, centrifuge tubes, flasks, and gloves.Collect in a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
Sharps Waste Includes needles, syringes, or any other sharp objects contaminated with this compound.Dispose of immediately in a designated sharps container that is clearly labeled as containing hazardous chemical waste.

It is critical to never dispose of this compound waste down the sink or in the regular trash.

Experimental Protocol: Chemical Inactivation of this compound

Two potential methods for chemical inactivation are acidic and basic hydrolysis. These procedures should be performed by trained personnel in a controlled laboratory setting.

Acidic Hydrolysis Protocol
  • Preparation: In a chemical fume hood, prepare a 6 M solution of hydrochloric acid (HCl).

  • Reaction Setup: Carefully add the liquid this compound waste to a suitable reaction vessel made of borosilicate glass. Slowly, and with stirring, add the 6 M HCl solution. A typical ratio is 1:1 by volume, but this may need to be optimized based on the concentration of this compound.

  • Heating: Heat the mixture under reflux for a minimum of 24 hours. This extended heating is necessary to break the peptide bonds of the cyclic structure.

  • Neutralization: After cooling to room temperature, neutralize the acidic solution by slowly adding a base, such as sodium hydroxide (B78521) (NaOH), until the pH reaches a neutral range (pH 6-8). Monitor the pH carefully.

  • Disposal: The neutralized solution should be collected as hazardous chemical waste and disposed of through your institution's environmental health and safety (EHS) office.

Basic Hydrolysis Protocol
  • Preparation: In a chemical fume hood, prepare a 4 M solution of sodium hydroxide (NaOH).

  • Reaction Setup: In a suitable reaction vessel, carefully add the liquid this compound waste. Slowly add the 4 M NaOH solution with stirring.

  • Heating: Heat the mixture at approximately 110°C for at least 16 hours.

  • Neutralization: After cooling, neutralize the basic solution by slowly adding an acid, such as hydrochloric acid (HCl), to achieve a neutral pH (6-8).

  • Disposal: Collect the neutralized solution as hazardous chemical waste for disposal via your institution's EHS office.

Important Note: These hydrolysis procedures are based on general methods for peptide degradation. It is recommended to perform a small-scale test to confirm the effectiveness of the chosen method for your specific this compound waste. Always consult with your institution's EHS department before implementing any chemical inactivation protocol.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

GlobomycinDisposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid solid_waste Solid Waste (Labware, PPE) waste_type->solid_waste Solid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_sharps Dispose in Labeled Sharps Container sharps_waste->collect_sharps inactivation_decision Chemical Inactivation Required/Feasible? collect_liquid->inactivation_decision final_disposal Arrange for Pickup by Institutional EHS collect_solid->final_disposal collect_sharps->final_disposal hydrolysis Perform Acidic or Basic Hydrolysis (See Protocol) inactivation_decision->hydrolysis Yes inactivation_decision->final_disposal No neutralize Neutralize Solution hydrolysis->neutralize collect_treated Collect Treated Waste in Hazardous Liquid Waste Container neutralize->collect_treated collect_treated->final_disposal

Figure 1. This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarification.

Safeguarding Your Research: A Comprehensive Guide to Handling Globomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Globomycin, a potent cyclic peptide antibiotic. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research. This compound is a known inhibitor of lipoprotein signal peptidase (LspA) and requires careful handling due to its potential hazards.

Immediate Safety and Handling Protocols

Before working with this compound, it is imperative to have a thorough understanding of its properties and the necessary safety precautions. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines in conjunction with this document.

Hazard Identification and Risk Assessment

This compound, while a valuable research tool, presents several potential hazards. A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Key Hazards:

  • Irritant: May cause skin and eye irritation upon contact.

  • Sensitizer: May cause an allergic skin reaction.

  • Unknown Toxicity: The full toxicological properties of this compound have not been extensively investigated. Therefore, it should be handled as a potentially hazardous substance.

Due to the lack of specific Occupational Exposure Limits (OELs) for this compound, a conservative approach to handling is mandatory. All work with this compound powder or concentrated solutions should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in solid form or in solution:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A fully buttoned laboratory coat.

  • Hand Protection: Chemical-resistant gloves are essential. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), selecting gloves with high resistance to DMSO is critical. Double gloving is recommended.

Table 1: Glove Material Resistance to Dimethyl Sulfoxide (DMSO)

Glove MaterialResistance to DMSO
NitrileRecommended
LatexRecommended
NeopreneNot Recommended
Butyl RubberGood
VitonExcellent

Data compiled from various chemical resistance charts. It is crucial to consult the specific glove manufacturer's data for detailed breakthrough times and permeation rates.

Operational Plan: Step-by-Step Handling Procedures

This section outlines a standard operating procedure for the preparation of a this compound stock solution.

Preparation of a this compound Stock Solution

Objective: To safely prepare a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Appropriate PPE (see above)

  • Chemical fume hood

  • Analytical balance

  • Microcentrifuge tubes or vials, sterile

  • Calibrated pipettes and sterile tips

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance within the fume hood. Carefully weigh the desired amount of this compound powder directly into the tube.

  • Solubilization: Using a calibrated pipette, add the calculated volume of sterile DMSO to the tube to achieve a final concentration of 10 mg/mL.

  • Mixing: Close the tube securely and vortex gently until the this compound is completely dissolved.

  • Labeling: Clearly label the tube with "this compound," the concentration (10 mg/mL in DMSO), the date of preparation, and your initials.

  • Storage: Store the stock solution at -20°C for long-term stability.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and potential health risks.

Waste Segregation and Disposal
  • Solid this compound Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste according to your institution's EHS guidelines.

  • Liquid this compound Waste: Unused stock solutions and experimental solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour this compound solutions down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, tubes, and flasks, must be disposed of as hazardous chemical waste.

Table 2: this compound Waste Disposal Summary

Waste TypeDisposal Method
Unused Solid this compoundHazardous Chemical Waste
This compound Stock SolutionsHazardous Chemical Waste
Contaminated Labware (pipette tips, etc.)Hazardous Chemical Waste
Contaminated PPE (gloves, etc.)Hazardous Chemical Waste

Experimental Protocol and Workflow

The following is a representative protocol for a bacterial growth inhibition assay using this compound, a common application for this antibiotic.

Bacterial Growth Inhibition Assay Workflow

Bacterial_Growth_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Prepare Bacterial Culture start->culture globomycin_prep Prepare Serial Dilutions of this compound start->globomycin_prep plate_prep Prepare 96-well Plate start->plate_prep add_bacteria Add Bacterial Culture to Wells culture->add_bacteria add_this compound Add this compound Dilutions to Wells globomycin_prep->add_this compound plate_prep->add_bacteria add_bacteria->add_this compound incubate Incubate Plate add_this compound->incubate measure_od Measure Optical Density (OD600) incubate->measure_od analyze Analyze Data & Determine MIC measure_od->analyze end_node End analyze->end_node

Workflow for a bacterial growth inhibition assay using this compound.

Signaling Pathway Inhibition

This compound's primary mechanism of action is the inhibition of lipoprotein signal peptidase (LspA), a crucial enzyme in the bacterial lipoprotein maturation pathway. This pathway is essential for the proper localization and function of numerous bacterial proteins.

LspA_Inhibition cluster_pathway Bacterial Lipoprotein Maturation Pathway cluster_inhibition Inhibition by this compound Prolipoprotein Prolipoprotein (in Inner Membrane) Lgt Lgt (Diacylglyceryl Transferase) Prolipoprotein->Lgt Acylation Diacylated_Prolipoprotein Diacylated Prolipoprotein Lgt->Diacylated_Prolipoprotein LspA LspA (Lipoprotein Signal Peptidase) Diacylated_Prolipoprotein->LspA Cleavage Mature_Lipoprotein Mature Lipoprotein LspA->Mature_Lipoprotein Signal_Peptide Signal Peptide (cleaved) LspA->Signal_Peptide This compound This compound This compound->LspA Inhibits

This compound inhibits the LspA enzyme in the bacterial lipoprotein maturation pathway.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.